(2,4-Difluorophenyl)methanethiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,4-difluorophenyl)methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2S/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVKITNMPZZCSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375767 | |
| Record name | (2,4-difluorophenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170924-51-3 | |
| Record name | 2,4-Difluorobenzenemethanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170924-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-difluorophenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2,4-Difluorophenyl)methanethiol: A Technical Guide for Researchers
CAS Number: 170924-51-3
This technical guide provides an in-depth overview of (2,4-Difluorophenyl)methanethiol, a fluorinated aromatic thiol of significant interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, properties, and potential applications.
Chemical Properties and Data
This compound, also known as 2,4-difluorobenzyl mercaptan, is an organosulfur compound featuring a difluorinated benzene ring attached to a methanethiol group.[1] The presence of two fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 170924-51-3 | [1][2] |
| Molecular Formula | C₇H₆F₂S | [1] |
| Molecular Weight | 160.18 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity | Typically ≥97.0% | [1] |
| InChI | InChI=1S/C7H6F2S/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | [1] |
| InChIKey | OVVKITNMPZZCSS-UHFFFAOYSA-N | [1] |
| SMILES | C(S)C1=C(F)C=C(F)C=C1 | [1] |
Table 2: Predicted Spectroscopic Data for this compound
While specific experimental spectra for this compound are not widely available in public databases, the expected spectral characteristics can be predicted based on its structure and the known data for similar compounds.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic protons (multiplets, ~6.8-7.5 ppm), methylene protons (singlet or triplet, ~3.7 ppm), thiol proton (singlet or triplet, ~1.6-2.0 ppm). |
| ¹³C NMR | Aromatic carbons (multiple signals, ~104-165 ppm, with C-F couplings), methylene carbon (~25-35 ppm). |
| ¹⁹F NMR | Two distinct signals for the fluorine atoms on the aromatic ring. |
| IR Spectroscopy | S-H stretching (weak, ~2550 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretching (aromatic, ~1400-1600 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹).[3] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 160.18, with characteristic fragmentation patterns including loss of SH and fragments corresponding to the difluorobenzyl cation. |
Synthesis of this compound
A common and effective method for the synthesis of thiols is the reaction of an alkyl halide with a sulfur nucleophile. For this compound, a plausible synthetic route involves the S-alkylation of a hydrosulfide salt with 2,4-difluorobenzyl bromide. The precursor, 2,4-difluorobenzyl bromide, can be synthesized from 2,4-difluorobenzyl alcohol.
Experimental Protocol: Synthesis of 2,4-Difluorobenzyl bromide from 2,4-Difluorobenzyl alcohol
This protocol is adapted from a general procedure for the synthesis of benzyl bromides.
Materials:
-
2,4-Difluorobenzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Diethyl ether
-
Ice water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve 2,4-difluorobenzyl alcohol (1 equivalent) in diethyl ether in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus tribromide (0.7 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and then with saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2,4-difluorobenzyl bromide by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the pure product as a colorless liquid.[1]
Experimental Protocol: Synthesis of this compound
This protocol is based on a general method for the preparation of thiols from alkyl halides.
Materials:
-
2,4-Difluorobenzyl bromide
-
Sodium hydrosulfide (NaSH)
-
Ethanol
-
Dilute hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve sodium hydrosulfide (a slight excess, e.g., 1.1 equivalents) in ethanol.
-
Add 2,4-difluorobenzyl bromide (1 equivalent) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and acidify with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Further purification can be achieved by vacuum distillation if necessary.
Applications in Research and Drug Development
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. The 2,4-difluorophenyl motif is present in several approved drugs and clinical candidates, highlighting its importance.
This compound serves as a key intermediate for introducing the 2,4-difluorobenzylthio moiety into more complex molecules. Its precursor, 2,4-difluorobenzyl bromide, is utilized in the synthesis of various biologically active compounds, including:
-
Novel 1,2,4-triazolium derivatives: These compounds have been investigated for their potential antimicrobial activities.[1][4]
-
1,5-biaryl pyrrole EP1 receptor antagonists: These molecules are being explored for the treatment of pain and inflammation.[1][4]
Furthermore, the "2,4-difluoro" structural element is a key component of important pharmaceuticals such as:
-
Fexuprazan: A novel potassium-competitive acid blocker for the treatment of gastroesophageal reflux disease.[5]
-
Diflunisal: A non-steroidal anti-inflammatory drug (NSAID).[2]
The synthesis of these and other similar drugs often involves the use of intermediates containing the 2,4-difluorophenyl group. This compound is a valuable synthon for accessing novel chemical entities with potential therapeutic applications.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on the safety data for similar thiols and fluorinated compounds, the following should be considered:
-
Irritation: May cause skin, eye, and respiratory irritation.
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Odor: Thiols are known for their strong, unpleasant odors.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
In case of exposure, seek immediate medical attention and refer to the material safety data sheet (MSDS) for detailed first-aid measures.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a difluorinated aromatic ring and a reactive thiol group makes it an attractive intermediate for the synthesis of a wide range of potentially bioactive molecules. This guide provides a foundational understanding of its properties, synthesis, and applications, which should aid researchers in its effective utilization in their scientific endeavors.
References
(2,4-Difluorophenyl)methanethiol: A Technical Overview of Physical Properties
For Immediate Release
This technical guide provides a comprehensive overview of the known physical properties of the organosulfur compound (2,4-Difluorophenyl)methanethiol. Designed for researchers, scientists, and professionals in drug development, this document collates available data, outlines experimental protocols for property determination, and presents a logical workflow for its synthesis.
Core Physical Properties
Direct experimental values for key physical properties such as boiling point, melting point, density, and refractive index for this compound are not widely reported. However, the fundamental molecular details have been established.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₂S | Georganics[1] |
| Molecular Weight | 160.18 g/mol | Georganics[1] |
For comparative context, the related precursor, 2,4-Difluorobenzyl bromide, has a reported density of 1.613 g/mL at 25 °C and a refractive index of n20/D 1.525.
Predicted Physical Properties
In the absence of experimental data, computational methods can provide estimated values for physical properties. Researchers should note that these are predictions and should be verified experimentally.
| Property | Predicted Value | Notes |
| Boiling Point | Not available in searched resources. | Prediction models often require extensive datasets of related compounds for accuracy. |
| Melting Point | Not available in searched resources. | As with boiling point, reliable prediction is challenging without experimental anchors. |
| Density | Not available in searched resources. | - |
| Refractive Index | Not available in searched resources. | Models for refractive index prediction are under continuous development.[2] |
Experimental Protocols for Physical Property Determination
For researchers seeking to experimentally determine the physical properties of this compound, the following standard laboratory protocols are recommended.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for small-scale determination is the capillary method.
Protocol:
-
A small amount of the liquid sample is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed within the fusion tube.
-
The assembly is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.
-
The heat source is then removed, allowing the apparatus to cool slowly.
-
The boiling point is recorded as the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.
Determination of Melting Point
The melting point is the temperature at which a substance transitions from a solid to a liquid. For crystalline solids, a sharp melting point is indicative of high purity.
Protocol:
-
A small, dry sample of the solid compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer.
-
The temperature is increased gradually.
-
The melting point range is recorded from the temperature at which the first liquid drop appears to the temperature at which the entire sample is liquid.
Determination of Density
Density is the mass per unit volume of a substance. For a liquid, it can be determined using a pycnometer or by direct mass and volume measurements.
Protocol (using a graduated cylinder and balance):
-
The mass of a clean, dry graduated cylinder is measured.
-
A known volume of the liquid is added to the graduated cylinder.
-
The total mass of the graduated cylinder and the liquid is measured.
-
The mass of the liquid is calculated by subtracting the mass of the empty cylinder.
-
The density is calculated by dividing the mass of the liquid by its volume.
Determination of Refractive Index
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and can be measured using a refractometer.
Protocol (using an Abbe refractometer):
-
The prism of the refractometer is cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.
-
A few drops of the liquid sample are placed on the surface of the prism.
-
The prism is closed and the light source is switched on.
-
The eyepiece is adjusted to bring the crosshairs into focus.
-
The adjustment knob is turned until the boundary between the light and dark fields is sharp and coincides with the crosshairs.
-
The refractive index is read from the instrument's scale.
Synthesis Workflow
This compound can be synthesized via a nucleophilic substitution reaction. A common route involves the reaction of 2,4-difluorobenzyl bromide with a thiolating agent, such as sodium hydrosulfide or thiourea followed by hydrolysis. The following diagram illustrates a logical workflow for its preparation.
Caption: Synthesis workflow for this compound.
This technical guide serves as a foundational resource for professionals working with this compound. While a comprehensive experimental dataset for its physical properties is yet to be established in the public domain, the provided information on its known characteristics, methods for its property determination, and a logical synthesis pathway will aid in its handling, characterization, and application in research and development.
References
An In-depth Technical Guide to (2,4-Difluorophenyl)methanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4-Difluorophenyl)methanethiol, also known as 2,4-difluorobenzyl mercaptan, is a fluorinated aromatic thiol of interest in various fields of chemical research, including medicinal chemistry and materials science. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel compounds with potential biological activity. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, compiled from available data.
Chemical Structure and Identifiers
The chemical structure of this compound consists of a 2,4-difluorobenzyl group attached to a sulfhydryl (thiol) group.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 2,4-Difluorobenzyl mercaptan, Benzenemethanethiol, 2,4-difluoro- |
| CAS Number | 170924-51-3[1] |
| Molecular Formula | C₇H₆F₂S[1] |
| Molecular Weight | 160.18 g/mol [1] |
| Canonical SMILES | C1=CC(=C(C=C1CS)F)F |
| InChI | InChI=1S/C7H6F2S/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 |
| InChIKey | OVVKITNMPZZCSS-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Source |
| Physical State | Liquid | [1] |
| Purity | Typically ≥97.0% | [1] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Expected to be soluble in organic solvents. | Inferred |
Spectroscopic Data
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not publicly available. However, predicted spectra can be generated using computational tools, and characteristic spectral features can be inferred from the structure and data of analogous compounds.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons (C₆H₃F₂): Complex multiplets in the aromatic region (typically δ 6.8-7.5 ppm) showing coupling to each other and to the fluorine atoms.
-
Methylene Protons (CH₂): A doublet or triplet in the region of δ 3.5-4.5 ppm, coupled to the thiol proton.
-
Thiol Proton (SH): A triplet or broad singlet in the region of δ 1.5-2.5 ppm, coupled to the methylene protons. The chemical shift and multiplicity can be concentration and solvent dependent.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons (C₆H₃F₂): Multiple signals in the aromatic region (δ 110-165 ppm). Carbons directly attached to fluorine will show large one-bond C-F coupling constants.
-
Methylene Carbon (CH₂): A signal in the aliphatic region (δ 20-40 ppm).
Expected IR Spectral Features:
-
S-H Stretch: A weak absorption band around 2550-2600 cm⁻¹.
-
C-H (aromatic) Stretch: Absorptions above 3000 cm⁻¹.
-
C-H (aliphatic) Stretch: Absorptions between 2850-3000 cm⁻¹.
-
C=C (aromatic) Stretch: Absorptions in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.
Expected Mass Spectrometry Features:
-
Molecular Ion (M⁺): A peak at m/z = 160.
-
Fragment Ions: Characteristic fragmentation patterns would include the loss of the thiol group and fragmentation of the aromatic ring.
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a common and effective method for the synthesis of arylmethylthiols is the reaction of the corresponding arylmethyl halide with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis.
A plausible synthetic route starting from 2,4-difluorobenzyl bromide is outlined below.
References
(2,4-Difluorophenyl)methanethiol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2,4-Difluorophenyl)methanethiol, a fluorinated aromatic thiol of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document combines reported physical properties with inferred methodologies and potential applications based on analogous fluorinated molecules and general principles of organic and medicinal chemistry.
Core Molecular Data
This compound is an organosulfur compound featuring a difluorinated phenyl ring attached to a methanethiol group. Its chemical structure and basic properties are summarized below.
| Property | Value |
| Molecular Formula | C₇H₆F₂S |
| Molecular Weight | 160.18 g/mol |
| Appearance | Assumed to be a liquid at room temperature |
| CAS Number | 170924-51-3 |
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a plausible synthetic route can be devised based on established organic chemistry reactions. A common approach involves the conversion of the corresponding benzyl halide.
Proposed Synthesis of this compound
A potential two-step synthesis starting from 2,4-difluorobenzaldehyde is outlined below. This method involves the reduction of the aldehyde to the corresponding alcohol, followed by conversion to the benzyl bromide, and finally substitution with a thiol group.
Step 1: Reduction of 2,4-Difluorobenzaldehyde to (2,4-Difluorophenyl)methanol
-
Reaction: 2,4-Difluorobenzaldehyde is reduced to (2,4-difluorophenyl)methanol using a suitable reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.
-
Experimental Protocol:
-
Dissolve 2,4-difluorobenzaldehyde (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2,4-difluorophenyl)methanol.
-
Step 2: Conversion of (2,4-Difluorophenyl)methanol to this compound
-
Reaction: The alcohol is first converted to a good leaving group, such as a benzyl bromide, which is then reacted with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.
-
Experimental Protocol (via Benzyl Bromide):
-
Dissolve (2,4-difluorophenyl)methanol (1 equivalent) in a suitable aprotic solvent like dichloromethane or diethyl ether.
-
Cool the solution in an ice bath and slowly add phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise with stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours until TLC indicates the consumption of the starting material.
-
Carefully pour the reaction mixture over ice water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-difluorobenzyl bromide.
-
In a separate flask, dissolve sodium hydrosulfide (NaSH) (1.2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add the crude 2,4-difluorobenzyl bromide to the NaSH solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
-
Caption: Proposed two-step synthesis of this compound.
Potential Applications in Drug Development
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] While specific biological activities of this compound have not been extensively reported, its structural motifs suggest potential for investigation in several areas.
-
Enzyme Inhibition: The thiol group is known to interact with various biological targets, including metalloenzymes and cysteine residues in proteins. The difluorophenyl moiety can modulate the acidity of the thiol proton and influence binding interactions within a target's active site.
-
Antimicrobial and Antiviral Agents: Fluorinated heterocyclic compounds have demonstrated a wide range of antimicrobial and antiviral activities.[2] The this compound scaffold could serve as a building block for the synthesis of novel therapeutic agents.
-
Anticancer Research: Fluorine substitution is prevalent in many anticancer drugs. The strategic placement of fluorine atoms can impact the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to enhanced efficacy.[3]
Signaling Pathways and Logical Relationships
Given the lack of specific biological data for this compound, a diagram of a known signaling pathway is not applicable. However, a logical diagram can illustrate the rationale for its potential utility in drug discovery.
Caption: Rationale for the potential of this compound in drug discovery.
Safety and Handling
As with all thiols, this compound should be handled with care in a well-ventilated fume hood. Thiols are known for their strong, unpleasant odors. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
This compound is a chemical entity with potential for further investigation, particularly in the field of medicinal chemistry. While direct experimental data is currently sparse, its structural features suggest that it could be a valuable building block for the development of novel therapeutic agents. The synthetic protocols and potential applications outlined in this guide are intended to provide a foundation for future research into this and related fluorinated compounds. Researchers are encouraged to build upon this information and explore the unique properties that the combination of a difluorinated aromatic ring and a methanethiol group may impart.
References
- 1. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of fluorinated combretastatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safety Assessment of (2,4-Difluorophenyl)methanethiol and Other Novel Thiols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the safety considerations for (2,4-Difluorophenyl)methanethiol (CAS No: 170924-51-3). Crucially, detailed toxicological, physical, and hazard classification data for this compound are not publicly available. The chemical, physical, and toxicological properties have not been thoroughly investigated. This guide, therefore, addresses this critical information gap by outlining the necessary risk assessment framework and standard safety protocols required when handling novel or uncharacterized chemical entities, particularly organosulfur compounds like thiols.
Hazard Identification and Classification
For any new or uncharacterized substance, the first step in a safety assessment is to identify its potential hazards. This is typically communicated through the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). For this compound, specific GHS classification data is unavailable. Researchers must therefore treat the substance as potentially hazardous until sufficient data is generated.
Table 1: GHS Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | No data available | No data available |
| Acute Toxicity, Dermal | No data available | No data available |
| Acute Toxicity, Inhalation | No data available | No data available |
| Skin Corrosion/Irritation | No data available | No data available |
| Serious Eye Damage/Irritation | No data available | No data available |
| Specific Target Organ Toxicity | No data available | No data available |
| Aquatic Hazard | No data available | No data available |
The following diagram illustrates the logical workflow for assessing and classifying a novel chemical compound where primary data is lacking.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is essential for safe handling, storage, and spill response. For instance, volatility and flash point are critical for assessing fire and inhalation risks. As with toxicological data, these properties have not been formally reported for this compound.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆F₂S |
| Molecular Weight | 160.19 g/mol |
| Physical State | No data available |
| Boiling Point | No data available |
| Melting Point | No data available |
| Flash Point | No data available |
| Density | No data available |
| Vapor Pressure | No data available |
| Solubility | No data available |
Toxicological Assessment & Standard Experimental Protocols
In the absence of toxicological data, a compound must be handled as if it were toxic. Generating this data requires standardized experimental protocols, such as those published by the Organisation for Economic Co-operation and Development (OECD). These methods are designed to be reproducible and prioritize animal welfare.[1][2]
Table 3: Toxicological Endpoints for this compound
| Endpoint | Value | Standard Protocol |
|---|---|---|
| Acute Oral Toxicity (LD₅₀) | No data available | OECD 420, 423, or 425 |
| Acute Dermal Toxicity (LD₅₀) | No data available | OECD 402 |
| Skin Irritation/Corrosion | No data available | OECD 404 or 439 |
| Eye Irritation/Corrosion | No data available | OECD 405 |
Experimental Protocols:
-
Acute Oral Toxicity (OECD 420: Fixed Dose Procedure): This method is an alternative to the classical LD₅₀ test and avoids using animal death as a primary endpoint.[3][4] The protocol involves:
-
A sighting study is performed to determine the appropriate starting dose, selecting from fixed levels of 5, 50, 300, and 2000 mg/kg.[3] The goal is to identify a dose that produces evident toxicity without mortality.[4]
-
Animals of a single sex (typically female rats) are fasted prior to dosing.[4]
-
The substance is administered in a single dose via gavage.[3]
-
Animals are observed for a minimum of 14 days, with detailed records kept of any signs of toxicity, such as changes in skin, fur, eyes, and behavior.[3]
-
Based on the outcome (toxicity or no toxicity), further groups of animals may be dosed at higher or lower fixed doses to determine the toxic class of the substance according to GHS.[4]
-
-
In Vitro Skin Irritation (OECD 439: Reconstructed Human Epidermis Test Method): This in vitro method is used to identify chemicals that cause reversible skin damage and avoids the use of live animals.[2][5]
-
The test substance is applied topically to the surface of a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[6]
-
The tissue is exposed to the chemical for a defined period (e.g., 60 minutes) and then rinsed.[6]
-
After a post-incubation recovery period (e.g., 42 hours), the viability of the skin tissue is measured.[6] This is typically done by assessing the enzymatic conversion of a vital dye (MTT) into a colored product, which is then quantified.[7]
-
If the tissue viability is reduced below a certain threshold (≤ 50%), the chemical is classified as a skin irritant (UN GHS Category 2).[6]
-
-
Acute Eye Irritation/Corrosion (OECD 405): This guideline is for determining the potential of a substance to cause reversible or irreversible eye damage. It emphasizes a weight-of-the-evidence approach to minimize animal testing.[8][9]
-
Before in vivo testing, all existing data is reviewed. If a substance is a known skin corrosive, it is assumed to be an eye corrosive, and no further testing is needed.[8]
-
The in vivo test, if deemed necessary, is performed initially on a single albino rabbit.[10] The substance is applied in a single dose to the conjunctival sac of one eye, with the other eye serving as a control.[9]
-
Lesions of the cornea, iris, and conjunctiva are scored at specific intervals (1, 24, 48, and 72 hours).[10] The observation period can extend up to 21 days to assess reversibility.[11]
-
If a corrosive or severe irritant effect is seen in the first animal, the test is stopped. If not, the response is confirmed using up to two additional animals.[9]
-
Safe Handling and Emergency Procedures
Given the lack of data, stringent safety measures are mandatory. Thiols are notorious for their powerful and unpleasant odors, which necessitates specific handling procedures to contain them.[12]
General Handling Precautions:
-
Ventilation: Always handle this compound in a certified chemical fume hood to prevent inhalation of vapors and containment of odor.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Gloves must be inspected before use and disposed of properly.
-
Decontamination: Prepare bleach baths (e.g., a 1:1 mixture of commercial bleach and water) to decontaminate glassware and small spills. Thiols are oxidized by bleach, which helps neutralize the odor. All used glassware should be soaked overnight.[12]
-
Waste Disposal: All solid and liquid waste must be collected in appropriately labeled hazardous waste containers for disposal by environmental health and safety personnel.[12]
Emergency Response Workflows:
The following diagrams provide logical workflows for responding to common laboratory emergencies involving an uncharacterized chemical.
References
- 1. researchgate.net [researchgate.net]
- 2. siesascs.edu.in [siesascs.edu.in]
- 3. umwelt-online.de [umwelt-online.de]
- 4. oecd.org [oecd.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. x-cellr8.com [x-cellr8.com]
- 7. oecd.org [oecd.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 10. oecd.org [oecd.org]
- 11. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 12. How To [chem.rochester.edu]
Spectroscopic and Synthetic Overview of (2,4-Difluorophenyl)methanethiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a representative synthetic protocol for (2,4-Difluorophenyl)methanethiol. Due to the limited availability of experimentally derived public data, this guide includes predicted spectroscopic values to aid in the characterization of this compound. Detailed, generalized experimental protocols for its synthesis and subsequent spectroscopic analysis are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are based on established principles of NMR, IR, and mass spectrometry and are intended for guidance in the analysis of this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 1H | Ar-H |
| ~6.90 | m | 2H | Ar-H |
| ~3.70 | d | 2H | -CH₂- |
| ~1.80 | t | 1H | -SH |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~162 (dd) | C -F |
| ~160 (dd) | C -F |
| ~132 (dd) | Ar-C H |
| ~125 (dd) | Ar-C |
| ~111 (dd) | Ar-C H |
| ~104 (t) | Ar-C H |
| ~28 | -C H₂- |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type |
| ~3070 | Aromatic C-H Stretch |
| ~2930 | Aliphatic C-H Stretch |
| ~2560 | S-H Stretch (Weak) |
| ~1610, 1500 | Aromatic C=C Stretch |
| ~1270 | C-F Stretch |
| ~1100 | C-S Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 160 | [M]⁺ (Molecular Ion) |
| 127 | [M - SH]⁺ |
| 99 | [M - CH₂SH]⁺ |
Experimental Protocols
Synthesis of this compound
The following is a general procedure for the synthesis of this compound via the reaction of 2,4-difluorobenzyl bromide with thiourea, followed by hydrolysis.
Materials:
-
2,4-Difluorobenzyl bromide
-
Thiourea
-
Sodium hydroxide
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (dilute)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Formation of the S-(2,4-Difluorobenzyl)isothiouronium Salt: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-difluorobenzyl bromide and a slight molar excess of thiourea in ethanol. Heat the mixture at reflux for approximately 2-4 hours, monitoring the reaction by thin-layer chromatography.
-
Hydrolysis: After cooling the reaction mixture, add an aqueous solution of sodium hydroxide. Heat the mixture again to reflux for 2-4 hours to induce hydrolysis of the isothiouronium salt.
-
Workup and Isolation: Cool the mixture to room temperature and acidify with dilute hydrochloric acid. Extract the product into diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
General Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR):
-
Sample Preparation: Prepare a solution of the purified compound (5-10 mg for ¹H, 20-50 mg for ¹³C) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
Record ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
-
For ¹³C NMR, utilize proton decoupling to obtain singlet peaks for each unique carbon atom.
-
Reference the spectra to the residual solvent peak.
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a small drop of the compound between two salt plates (e.g., KBr or NaCl).
-
Data Acquisition:
-
Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Acquire data over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Perform a background scan prior to the sample scan.
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as gas chromatography (GC-MS) for volatile compounds or direct infusion for less volatile samples.
-
Ionization: Utilize an appropriate ionization technique, typically electron ionization (EI) for GC-MS.
-
Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragmentation pattern (e.g., m/z 40-400).
Workflow Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
An In-depth Technical Guide to the ¹H NMR Spectrum of (2,4-Difluorophenyl)methanethiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected ¹H NMR spectrum of (2,4-Difluorophenyl)methanethiol. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a predicted spectrum based on established principles of nuclear magnetic resonance spectroscopy and data from analogous structures. The guide outlines the expected chemical shifts, coupling constants, and signal multiplicities, provides a standard experimental protocol for acquiring such data, and illustrates the key structural relationships that determine the spectrum.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the thiol proton (-SH), the benzylic methylene protons (-CH₂-), and the three aromatic protons. The presence of two fluorine atoms on the phenyl ring introduces complex splitting patterns due to heteronuclear (¹H-¹⁹F) coupling.
The predicted quantitative data are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-thiol (-SH ) | 1.5 - 2.0 | Triplet (t) | ³J(H,H) ≈ 7-8 Hz | 1H |
| H-methylene (-CH₂ -) | 3.7 - 3.8 | Doublet (d) | ³J(H,H) ≈ 7-8 Hz | 2H |
| H-6 (Aromatic) | 7.2 - 7.4 | Multiplet (m) | Complex coupling | 1H |
| H-3 (Aromatic) | 6.8 - 7.0 | Multiplet (m) | Complex coupling | 1H |
| H-5 (Aromatic) | 6.8 - 7.0 | Multiplet (m) | Complex coupling | 1H |
Note: The chemical shift of the thiol proton is highly dependent on solvent, concentration, and temperature and may appear as a broad singlet if proton exchange is rapid. The aromatic region will display complex multiplets due to overlapping signals and multiple couplings (ortho, meta, and para H-H couplings, as well as ortho and meta H-F couplings).
Structural Correlations and Coupling Pathway
The following diagram illustrates the key proton environments and the through-bond coupling interactions that influence the ¹H NMR spectrum.
Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling pathways.
Detailed Spectral Interpretation
-
Thiol Proton (-SH): The sulfhydryl proton of a thiol typically appears in the range of 1.3-1.5 ppm.[1] Its signal is often a triplet due to coupling with the adjacent methylene protons (³J(H,H)). This signal is D₂O exchangeable.[2]
-
Methylene Protons (-CH₂SH): Protons on a carbon adjacent to a sulfur atom in a thiol are expected to resonate in the 2.0 to 2.5 ppm region.[1] However, the additional deshielding effect of the aromatic ring (benzylic position) will shift this signal further downfield, likely to the 3.7-3.8 ppm range. This signal should appear as a doublet, being split by the single thiol proton.
-
Aromatic Protons (Ar-H): The three protons on the difluorophenyl ring will be the most complex region of the spectrum. Their chemical shifts are influenced by the electron-withdrawing fluorine atoms and the electron-donating methanethiol group. The signals will be split by both neighboring aromatic protons (H-H coupling) and the fluorine atoms (H-F coupling).
-
³J(H,F) (ortho) coupling: Typically in the range of 2-15 Hz.[3]
-
⁴J(H,F) (meta) coupling: Typically around 5 Hz.[3]
-
H-3: Coupled to H-5 (meta), F-2 (ortho), and F-4 (ortho).
-
H-5: Coupled to H-6 (ortho), H-3 (meta), F-4 (ortho), and F-2 (meta).
-
H-6: Coupled to H-5 (ortho) and F-2 (meta). The result is a set of overlapping multiplets in the aromatic region, which would likely require 2D NMR techniques (e.g., COSY, HSQC) for unambiguous assignment.
-
Experimental Protocol: ¹H NMR Spectroscopy
This section provides a standardized methodology for the acquisition of a ¹H NMR spectrum for a small organic molecule such as this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical, and common NMR solvents and their residual peaks should be known.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition:
-
The following parameters are typical for a 400 or 500 MHz NMR spectrometer.[5][6]
-
Spectrometer: Bruker Avance 400/500 or equivalent.
-
Probe: 5 mm BBO probe.
-
Temperature: 298 K (25 °C).
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width (SW): ~16 ppm (~6400 Hz on a 400 MHz instrument).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.
-
Number of Scans (NS): 8-16 scans for a sufficiently concentrated sample.
-
Receiver Gain (RG): Adjust automatically or manually to optimize signal-to-noise without causing receiver overload.
-
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.
-
Tune and match the probe for the specific sample and solvent.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal and reference peak.
-
Acquire the spectrum using the defined parameters.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Apply phase correction to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the peak multiplicities and measure the coupling constants (J-values) to elucidate the spin-spin coupling network.
References
Technical Guide: 13C NMR Spectroscopy of (2,4-Difluorophenyl)methanethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) data for (2,4-Difluorophenyl)methanethiol. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages spectral data from analogous compounds and established substituent effects to provide a reliable estimation of the ¹³C chemical shifts. This document also outlines a standard experimental protocol for the acquisition of such data.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. These values were estimated based on the experimental data for benzyl mercaptan, with adjustments made for the known substituent effects of fluorine atoms on a benzene ring. The substituent effects are generally additive.[1]
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C1 | 125.0 - 129.0 | t |
| C2 | 162.0 - 166.0 | dd |
| C3 | 111.0 - 115.0 | d |
| C4 | 160.0 - 164.0 | dd |
| C5 | 103.0 - 107.0 | d |
| C6 | 131.0 - 135.0 | d |
| CH₂ | 35.0 - 39.0 | t |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The multiplicity of the aromatic carbons is due to coupling with the fluorine atoms. The CH₂ group may exhibit a triplet multiplicity due to long-range coupling with the fluorine atoms.
The chemical shifts of aromatic carbons are significantly influenced by the position of the fluorine substituents.[1] The carbons directly bonded to fluorine (C2 and C4) are expected to show large downfield shifts and exhibit complex splitting patterns due to one-bond and multi-bond C-F coupling.
Experimental Protocol for ¹³C NMR Spectroscopy
The following is a detailed methodology for acquiring the ¹³C NMR spectrum of this compound.
Instrumentation:
-
A high-resolution NMR spectrometer with a multinuclear probe, operating at a field strength of at least 400 MHz for ¹H.
Sample Preparation:
-
Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample is homogeneous and free of any particulate matter.
Acquisition Parameters:
A standard proton-decoupled ¹³C NMR experiment should be performed with the following typical parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Solvent: CDCl₃ (with the solvent peak at approximately 77.16 ppm as a reference).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time (AQ): 1.0 - 2.0 seconds.
-
Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration.
-
Pulse Width: A 30° or 45° pulse angle is typically used to allow for a shorter relaxation delay.
-
Decoupling: Broadband proton decoupling during acquisition.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Apply a baseline correction.
-
Reference the spectrum using the solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks if quantitative analysis is required, although routine ¹³C NMR is generally not quantitative.
Molecular Structure and NMR Assignments
The logical relationship between the carbon atoms of this compound and their expected NMR signals is illustrated in the following diagram.
Caption: Molecular structure of this compound with IUPAC numbering for ¹³C NMR assignments.
This guide provides a foundational understanding of the expected ¹³C NMR characteristics of this compound and a robust protocol for its experimental determination. Researchers can use this information to aid in the identification and characterization of this compound in various research and development settings.
References
In-Depth Technical Guide: Stability and Storage of (2,4-Difluorophenyl)methanethiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known stability profile and recommended storage conditions for (2,4-Difluorophenyl)methanethiol. It also outlines a general experimental framework for conducting detailed stability studies, including forced degradation, to further characterize its degradation pathways and establish a stable shelf-life. The information presented is collated from safety data sheets and general literature on the stability of aromatic thiols.
Summary of Storage and Handling
Proper storage and handling are critical to maintaining the integrity of this compound. The following table summarizes the recommended conditions based on available safety and technical data. Adherence to these guidelines will minimize degradation and ensure the compound's suitability for research and development applications.
| Parameter | Recommended Condition | Rationale & Additional Notes |
| Temperature | Store in a cool location, ideally at 2-8°C. | Lower temperatures slow down potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., nitrogen or Argon).[1] | Thiols are susceptible to oxidation, and an inert atmosphere minimizes contact with oxygen. |
| Container | Keep in a tightly closed container.[2][3][4] | Prevents exposure to moisture and atmospheric oxygen. |
| Location | Store in a dry and well-ventilated place.[2][3][4] | Avoids moisture ingress and allows for the safe dissipation of any potential vapors. The compound is noted to have a stench.[3][4] |
| Light Exposure | Protect from sunlight.[3][4] | While specific photostability data is unavailable, aromatic compounds can be light-sensitive. |
| Incompatible Materials | Avoid contact with strong reducing agents, halogenated hydrocarbons, organic materials, zinc, and copper.[3][4] | These materials can catalyze or participate in degradation reactions. |
Chemical Stability and Degradation Pathways
The primary degradation pathway for thiols, including aromatic thiols like this compound, is oxidation. The sulfhydryl (-SH) group is susceptible to oxidation, which can lead to the formation of disulfides and other oxidized species.
A common oxidative degradation reaction for benzyl thiols is the formation of the corresponding disulfide. This can be influenced by the presence of oxygen, metal ions, and light.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a forced degradation study is recommended.[2][5][6][7] Such studies intentionally stress the compound to identify potential degradation products and degradation pathways.[2][6][7]
Objective
To identify the degradation products of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to develop a stability-indicating analytical method.
Materials and Equipment
-
This compound
-
HPLC grade solvents (acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% hydrogen peroxide)
-
pH meter
-
HPLC system with a UV or Photodiode Array (PDA) detector, and preferably a Mass Spectrometer (MS)
-
Reversed-phase C18 column
-
Photostability chamber
-
Oven
Forced Degradation Experimental Workflow
The following diagram illustrates the general workflow for a forced degradation study.
Caption: Workflow for a forced degradation study of this compound.
Detailed Methodologies
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Keep the solution at 60°C for a specified period (e.g., 24, 48 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep the solution at 60°C for a specified period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature.
-
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C) in an oven.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid) is a common starting point.[4]
-
Detect the parent compound and any degradation products using a UV/PDA detector and characterize them using a mass spectrometer.
-
Data Presentation of Stability Studies
While specific quantitative stability data for this compound is not publicly available, the following table provides an illustrative example of how results from a forced degradation study could be presented.
Illustrative Example: Forced Degradation of this compound
| Stress Condition | Duration | Assay of Parent (%) | Major Degradation Product(s) | % Degradation |
| 0.1 N HCl (60°C) | 48h | 98.5 | RRT 0.85 | 1.5 |
| 0.1 N NaOH (60°C) | 48h | 95.2 | RRT 1.20 | 4.8 |
| 3% H₂O₂ (RT) | 24h | 89.1 | Dibenzyl disulfide derivative (RRT 1.5) | 10.9 |
| Thermal (60°C) | 7 days | 99.1 | Minor peaks | 0.9 |
| Photolytic (ICH Q1B) | - | 97.8 | RRT 1.35 | 2.2 |
RRT = Relative Retention Time
Signaling Pathways and Logical Relationships
The primary logical relationship in the stability of this compound revolves around its degradation. The following diagram illustrates the potential degradation pathway leading to the formation of a disulfide, a common degradation product for thiols.
Caption: Potential oxidative degradation pathway of this compound.
This technical guide provides a foundational understanding of the stability and storage of this compound. For critical applications, it is imperative that researchers conduct their own stability studies to determine the compound's suitability for their specific experimental conditions and formulations.
References
- 1. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl Sulfide Pathway Map [eawag-bbd.ethz.ch]
- 4. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. acdlabs.com [acdlabs.com]
Navigating the Solubility Landscape of (2,4-Difluorophenyl)methanethiol: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the solubility of (2,4-Difluorophenyl)methanethiol is a critical first step in harnessing its potential. This technical guide offers a comprehensive overview of its anticipated solubility in organic solvents, detailed experimental protocols for precise measurement, and a logical workflow for solubility determination.
Theoretical Solubility Profile
The principle of "like dissolves like" is the primary determinant of solubility. The polarity of this compound, influenced by its fluorine and thiol groups, will govern its miscibility with different organic solvents.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | The high polarity of these solvents can effectively solvate the polar regions of the thiol molecule. DMSO, in particular, is known as a "super solvent" capable of dissolving a wide array of organic compounds.[2][3] |
| Polar Protic | Methanol, Ethanol | Moderate to High | The thiol group can act as a weak hydrogen bond donor and acceptor, allowing for favorable interactions with alcohols. |
| Nonpolar | Toluene, Hexane | Low to Moderate | The nonpolar aromatic ring will have favorable van der Waals interactions with nonpolar solvents. However, the polar thiol and difluoro groups will limit overall solubility. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have an intermediate polarity and are often effective at dissolving a broad range of organic compounds. |
Note: This table is based on theoretical principles. Experimental verification is essential for obtaining precise quantitative data.
Experimental Determination of Solubility
To obtain accurate solubility data, a systematic experimental approach is required. The following protocols outline standard methods for determining the solubility of a compound like this compound in organic solvents.
Gravimetric Method
This method involves preparing a saturated solution and then determining the mass of the dissolved solute.
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
-
Phase Separation: Allow the undissolved solid to settle. A centrifugation step can be employed to ensure clear separation of the supernatant.
-
Aliquot Collection: Carefully withdraw a precise volume of the clear, saturated supernatant.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed container and evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the solute to decompose.
-
Mass Determination: Once the solvent is completely removed, re-weigh the container with the dried solute.
-
Calculation: The solubility is calculated by dividing the mass of the dissolved solute by the volume of the aliquot taken, typically expressed in mg/mL or g/L.
Spectroscopic Method (UV-Vis)
This method is suitable if the compound has a chromophore that absorbs in the UV-Vis spectrum and is often used for lower solubility measurements.
Protocol:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).
-
Dilution: Carefully take a small, precise aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.
-
Solubility Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Logical Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining and applying solubility data in a research and development context.
Caption: Logical workflow for determining the solubility of this compound.
References
Commercial Suppliers and Technical Guide for (2,4-Difluorophenyl)methanethiol
For researchers, scientists, and professionals in drug development, (2,4-Difluorophenyl)methanethiol is a key chemical intermediate. This technical guide provides a detailed overview of its commercial availability, chemical properties, and its application in synthesis, with a focus on providing practical information for laboratory use.
Commercial Availability
This compound, also known as 2,4-Difluorobenzylmercaptan, is a specialized chemical reagent. While not as commonly stocked as some other reagents, it is available from suppliers that focus on high-purity and specialized organic compounds. The primary identified commercial supplier is Georganics, which offers the compound for research and production purposes.[1] The availability from other major chemical suppliers such as Sigma-Aldrich, Thermo Fisher Scientific, or TCI Chemicals is not readily apparent for the specific 2,4-difluoro isomer, with their catalogues more commonly listing other isomers like the 2,5-, 2,6-, or 3,4-difluoro variants.
A summary of the primary supplier and the available data on their product is presented in the table below.
| Supplier | Product Name | CAS Number | Molecular Formula | Additional Information |
| Georganics | This compound | 170924-51-3 | C₇H₆F₂S | Available in various quantities from milligrams to multi-kilogram batches.[1] |
Chemical and Physical Properties
Understanding the chemical and physical properties of this compound is crucial for its safe handling, storage, and use in experimental settings. A summary of its key properties is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 160.18 g/mol | [1] |
| Synonyms | 2,4-Difluorobenzylmercaptan | [1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [1] |
Applications in Synthesis
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. One of its notable applications is as a precursor or intermediate in the synthesis of the triazole antifungal agent, Voriconazole.[2][3][4] Patent literature describes processes where derivatives of this compound are used in the construction of the core structure of Voriconazole.[2][4]
Experimental Protocols
Visualizations
To aid in the understanding of the chemical structure and its procurement workflow, the following diagrams are provided.
Caption: Chemical structure of this compound.
Caption: General workflow for procurement and use of a chemical reagent.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 3. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 5. CN113354625A - Synthesis process of voriconazole - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Two-Step Synthesis of (2,4-Difluorophenyl)methanethiol from 2,4-Difluorobenzaldehyde
Introduction
(2,4-Difluorophenyl)methanethiol is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motif is of significant interest to drug development professionals due to the influence of the difluorophenyl group on the molecule's metabolic stability and binding affinity. This application note provides a detailed, two-step protocol for the synthesis of this compound, starting from the readily available 2,4-difluorobenzaldehyde. The described methodology is robust, scalable, and utilizes common laboratory reagents, making it suitable for both academic research and industrial applications.
The synthesis involves the initial reduction of 2,4-difluorobenzaldehyde to (2,4-difluorophenyl)methanol, followed by the conversion of the intermediate alcohol to the desired thiol via a stable isothiuronium salt, which is then hydrolyzed. This approach ensures high yields and purity of the final product.
Synthetic Pathway
The overall synthetic pathway from 2,4-difluorobenzaldehyde to this compound is a two-step process. The first step is the reduction of the aldehyde to the corresponding alcohol. The second step involves the conversion of the alcohol to a benzyl bromide intermediate, which is then reacted with thiourea to form an isothiuronium salt, followed by basic hydrolysis to yield the final thiol product.
Figure 1: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of (2,4-Difluorophenyl)methanol
Materials:
-
2,4-Difluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 14.2 g (0.1 mol) of 2,4-difluorobenzaldehyde in 100 mL of methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 4.16 g (0.11 mol) of sodium borohydride to the solution in small portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of 1 M HCl.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (2,4-Difluorophenyl)methanol as a colorless oil.
Step 2: Synthesis of this compound
Materials:
-
(2,4-Difluorophenyl)methanol
-
48% Hydrobromic acid (HBr)
-
Thiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask, add 14.4 g (0.1 mol) of (2,4-Difluorophenyl)methanol and 50 mL of 48% hydrobromic acid.
-
Heat the mixture to reflux for 4 hours. The reaction mixture will form two layers.
-
After cooling to room temperature, separate the lower organic layer containing 2,4-difluorobenzyl bromide.
-
In a separate 500 mL flask, dissolve 8.37 g (0.11 mol) of thiourea in 150 mL of ethanol.
-
Add the crude 2,4-difluorobenzyl bromide to the thiourea solution and heat the mixture to reflux for 3 hours. A white precipitate of the isothiuronium salt will form.
-
Cool the mixture and add a solution of 12 g (0.3 mol) of sodium hydroxide in 50 mL of water.
-
Heat the resulting mixture to reflux for another 2 hours to hydrolyze the isothiuronium salt.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure. The crude product can be further purified by vacuum distillation to obtain pure this compound.
Data Presentation
The following table summarizes the typical quantitative data for the two-step synthesis of this compound.
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Typical Yield (%) | Purity (by GC-MS) | Physical Appearance |
| 1 | (2,4-Difluorophenyl)methanol | 2,4-Difluorobenzaldehyde | 1:1.1 (Aldehyde:NaBH₄) | 95-98% | >98% | Colorless Oil |
| 2 | This compound | (2,4-Difluorophenyl)methanol | 1:1.1 (Bromide:Thiourea) | 85-90% | >97% | Colorless Liquid |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the experimental protocol.
Figure 2: Detailed experimental workflow for the synthesis.
Conclusion
This application note provides a comprehensive and reliable two-step protocol for the synthesis of this compound from 2,4-difluorobenzaldehyde. The methodology is characterized by high yields, excellent product purity, and the use of readily accessible reagents and standard laboratory techniques. This protocol is expected to be a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development.
Application Notes and Protocols for the Synthesis of Substituted Triazoles via S-Alkylation with (2,4-Difluorophenyl)methanethiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed synthetic routes for the preparation of substituted 1,2,4-triazoles incorporating a (2,4-difluorobenzyl)thio moiety. The primary strategy involves the synthesis of a versatile intermediate, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, followed by its S-alkylation with a reactive derivative of (2,4-difluorophenyl)methanethiol, such as 1-(bromomethyl)-2,4-difluorobenzene. This approach is widely applicable for creating a library of novel triazole derivatives for various research and drug development purposes. Triazole derivatives are known for a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2]
Introduction to Synthetic Strategy
The core of this synthetic approach is the construction of the 1,2,4-triazole-3-thiol scaffold, which serves as a nucleophile for subsequent reactions. A common and effective method begins with a carboxylic acid hydrazide, which undergoes cyclization to form the desired triazole thiol.[3] This intermediate can then be selectively alkylated on the sulfur atom.[4] The (2,4-difluorobenzyl) group is a common substituent in biologically active molecules, and its incorporation via a thioether linkage can significantly influence the pharmacological properties of the resulting triazole derivative.[5]
Logical Workflow for Synthesis
The overall synthetic pathway can be visualized as a two-stage process: first, the creation of the triazole-thiol core, and second, the attachment of the (2,4-difluorobenzyl) group.
Caption: General workflow for the synthesis of S-substituted triazoles.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol describes the synthesis of a key intermediate, starting from benzoic acid hydrazide.[3]
Materials:
-
Benzoic acid hydrazide
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS2)
-
Absolute ethanol
-
Hydrazine hydrate (80% or higher)
-
Glacial acetic acid or dilute HCl
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Formation of Potassium Dithiocarbazinate Salt:
-
In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).
-
To this solution, add benzoic acid hydrazide (0.1 mol) and stir until fully dissolved.
-
Cool the mixture in an ice bath and add carbon disulfide (0.12 mol) dropwise over 30 minutes with continuous stirring.
-
After the addition is complete, continue stirring the mixture at room temperature for 12-16 hours.
-
The precipitated potassium dithiocarbazinate salt is then collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
-
Cyclization to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol:
-
To a suspension of the dried potassium salt (0.08 mol) in water (80 mL), add hydrazine hydrate (0.16 mol).
-
Heat the mixture to reflux with stirring for 4-6 hours, during which the color of the solution may change and hydrogen sulfide gas may evolve (perform in a well-ventilated fume hood).
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Carefully acidify the cooled solution with glacial acetic acid or dilute HCl to a pH of approximately 5-6.
-
The resulting white precipitate is the desired product. Collect the solid by filtration, wash thoroughly with cold water, and recrystallize from ethanol to obtain pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
-
Protocol 2: Synthesis of 3-((2,4-Difluorobenzyl)thio)-5-phenyl-4-amino-4H-1,2,4-triazole
This protocol details the S-alkylation of the triazole-thiol intermediate with 1-(bromomethyl)-2,4-difluorobenzene.
Materials:
-
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
1-(Bromomethyl)-2,4-difluorobenzene
-
Anhydrous potassium carbonate (K2CO3) or sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or acetone
-
Standard laboratory glassware
Procedure:
-
Deprotonation of the Thiol:
-
In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (0.01 mol) in anhydrous DMF (30 mL).
-
Add anhydrous potassium carbonate (0.015 mol) to the suspension. Stir the mixture at room temperature for 30 minutes.
-
-
S-Alkylation Reaction:
-
To the stirred suspension, add a solution of 1-(bromomethyl)-2,4-difluorobenzene (0.011 mol) in anhydrous DMF (10 mL) dropwise.
-
Continue stirring the reaction mixture at room temperature for 8-12 hours or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, pour the reaction mixture into ice-cold water (150 mL) with stirring.
-
The resulting precipitate is the crude product. Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
-
Data Presentation
The following tables summarize typical yields and characterization data for the synthesized compounds, based on analogous reactions reported in the literature.
Table 1: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Intermediates
| Starting Hydrazide | 5-Substituent | Yield (%) | Melting Point (°C) | Reference |
| Benzoic acid hydrazide | Phenyl | 75-85 | 201-203 | [3] |
| Furan-2-carboxylic acid hydrazide | Furan-2-yl | ~45 | 202-203 | [6] |
| Isonicotinic acid hydrazide | Pyridin-4-yl | 60-70 | 280-282 | [7] |
Table 2: S-Alkylation of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols
| Triazole-thiol (5-Substituent) | Alkylating Agent | Product | Yield (%) | Reference (Analogous) |
| Phenyl | 1-(Bromomethyl)-2,4-difluorobenzene | 3-((2,4-Difluorobenzyl)thio)-5-phenyl-4-amino-4H-1,2,4-triazole | 80-90 | [4][8] |
| Pyridin-4-yl | Benzyl chloride | 4-Amino-3-(benzylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazole | 75-85 | [9] |
| 5-methylpyrazol-3-yl | Various alkyl halides | S-alkyl derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | 70-95 | [8] |
Visualizing Reaction Mechanisms
The key steps of the synthesis can be represented to clarify the chemical transformations.
Mechanism: Cyclization to form 1,2,4-Triazole-3-thiol
This diagram illustrates the proposed mechanism for the cyclization of the potassium dithiocarbazinate salt with hydrazine hydrate.
Caption: Proposed mechanism for triazole-thiol formation.
Mechanism: S-Alkylation
This diagram shows the nucleophilic substitution reaction for the S-alkylation step.
Caption: SN2 mechanism for the S-alkylation reaction.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. connectjournals.com [connectjournals.com]
- 8. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 9. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (2,4-Difluorophenyl)methanethiol Derivatives in Antifungal Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of potent triazole antifungal agents, with a particular focus on the strategic use of precursors derived from the (2,4-difluorophenyl) moiety. The protocols detailed below use Voriconazole as a primary example to illustrate the synthetic pathways and key chemical transformations involved in the preparation of this class of drugs.
Introduction
Triazole antifungal agents are a cornerstone in the treatment of serious fungal infections. Their mechanism of action involves the inhibition of lanosterol 14α-demethylase, a crucial enzyme in the fungal ergosterol biosynthesis pathway. This disruption of the fungal cell membrane leads to cell death. A key structural feature of many potent triazole antifungals, including Voriconazole, is the (2,4-difluorophenyl) group. This application note outlines the synthesis of Voriconazole from precursors that can be derived from (2,4-difluorophenyl)methanethiol, providing detailed experimental protocols and relevant data.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Azole antifungals, such as Voriconazole, target the fungal-specific ergosterol biosynthesis pathway. By inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51A1), these drugs prevent the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. This leads to the accumulation of toxic sterol intermediates and compromises the structural integrity and function of the cell membrane, ultimately resulting in the inhibition of fungal growth.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by Voriconazole.
Synthetic Workflow for Voriconazole
The synthesis of Voriconazole is a multi-step process that involves the careful construction of the chiral core and the subsequent introduction of the pyrimidine moiety. The following diagram illustrates a common synthetic route starting from 1,3-difluorobenzene, which can be a precursor to various (2,4-difluorophenyl)-containing starting materials.
Caption: A typical synthetic workflow for the production of Voriconazole.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-1-(2,4-difluorophenyl)ethanone
This protocol describes the Friedel-Crafts acylation of 1,3-difluorobenzene to produce the key intermediate, 2-chloro-1-(2,4-difluorophenyl)ethanone.
-
Materials:
-
1,3-Difluorobenzene
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C, slowly add chloroacetyl chloride.
-
After the addition is complete, add 1,3-difluorobenzene dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Protocol 2: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
This protocol details the nucleophilic substitution reaction to introduce the triazole moiety.
-
Materials:
-
2-Chloro-1-(2,4-difluorophenyl)ethanone
-
1,2,4-Triazole
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred solution of 1,2,4-triazole in DMF, add potassium carbonate.
-
Add a solution of 2-chloro-1-(2,4-difluorophenyl)ethanone in DMF dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]
-
Protocol 3: Synthesis of (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
This protocol describes the stereoselective Reformatsky-type reaction to form the core structure of Voriconazole.[2][3][4][5]
-
Materials:
-
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
-
4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
-
Zinc powder (activated)
-
Lead powder
-
Iodine
-
Tetrahydrofuran (THF, anhydrous)
-
Acetic acid
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend activated zinc powder and lead powder in anhydrous THF.
-
Add a solution of iodine in THF dropwise to the suspension.
-
Cool the mixture to 0-5 °C.
-
Slowly and simultaneously add a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in THF and 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by adding acetic acid.
-
Filter the mixture to remove unreacted zinc and lead salts.
-
Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography to isolate the desired diastereomer.
-
Protocol 4: Synthesis of Racemic Voriconazole
This protocol details the dechlorination of the intermediate to yield racemic Voriconazole.[6][7]
-
Materials:
-
(2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
-
Palladium on carbon (10% Pd/C)
-
Sodium acetate
-
Ethanol
-
Hydrogen gas
-
-
Procedure:
-
Dissolve the chlorinated intermediate and sodium acetate in ethanol in a hydrogenation vessel.
-
Add 10% Pd/C catalyst to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the mixture at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude racemic Voriconazole.
-
The crude product can be purified by recrystallization.
-
Quantitative Data
The following tables summarize typical yields and key spectroscopic data for the intermediates and final product in the synthesis of Voriconazole.
Table 1: Reaction Yields
| Step | Product | Typical Yield (%) |
| 1 | 2-Chloro-1-(2,4-difluorophenyl)ethanone | 75-85% |
| 2 | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | 80-90% |
| 3 | (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | 40-65% (after purification) |
| 4 | Racemic Voriconazole | 85-95% |
Table 2: Spectroscopic Data for Key Intermediates and Voriconazole [8][9]
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (KBr, cm-1) | MS (m/z) |
| 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | 8.22 (s, 1H), 8.02 (s, 1H), 7.36-7.33 (m, 2H), 7.24-7.21 (m, 1H), 5.61 (s, 2H) | 188.2, 167.1, 163.5, 152.3, 144.9, 132.8, 120.1, 112.9, 105.2, 55.4 | 3055, 2981, 1707, 1621, 1513 | 224.0 [M+H]+ |
| Voriconazole | 9.05 (d, 1H), 8.86 (d, 1H), 8.24 (s, 1H), 7.62 (s, 1H), 7.24 (m, 2H), 6.92 (dt, 1H), 5.99 (s, 1H), 4.81 (d, 1H), 4.34 (d, 1H), 3.93 (q, 1H), 1.11 (d, 3H) | 163.4, 159.2, 157.9, 157.3, 154.2, 153.6, 150.5, 149.5, 146.4, 144.8, 139.8, 123.2, 116.4, 115.6, 78.6, 55.8, 40.4, 13.9 | 3390, 3116, 1588, 1461 | 350.1 [M+H]+ |
Conclusion
The synthesis of Voriconazole and other related triazole antifungal agents relies on a well-defined synthetic strategy that utilizes key building blocks containing the (2,4-difluorophenyl) moiety. The protocols provided herein offer a detailed guide for the laboratory-scale synthesis of these important therapeutic agents. The successful execution of these synthetic steps, particularly the stereoselective Reformatsky-type reaction, is critical for achieving high yields of the desired biologically active stereoisomer. These application notes serve as a valuable resource for researchers engaged in the discovery and development of new antifungal drugs.
References
- 1. (Z)-1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 3. VORICONAZOLE INTERMEDIATE AND VORICONAZOLE SYNTHESIS METHOD - Patent 3395813 [data.epo.org]
- 4. US20190002440A1 - Voriconazole intermediate and voriconazole synthesis method - Google Patents [patents.google.com]
- 5. US20130005973A1 - Process for preparing voriconazole by using new intermediates - Google Patents [patents.google.com]
- 6. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 7. Process For Synthesis Of Voriconazole [quickcompany.in]
- 8. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: Voriconazole [orgspectroscopyint.blogspot.com]
Application Notes and Protocols: Reactivity of (2,4-Difluorophenyl)methanethiol with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4-Difluorophenyl)methanethiol is a crucial building block in medicinal chemistry and materials science. The presence of the difluorophenyl moiety can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule. The thiol group provides a versatile handle for introducing this fragment into larger structures through reactions with various electrophiles. This document outlines the primary modes of reactivity for this compound—namely S-alkylation, S-acylation, and conjugate addition—and provides detailed, representative protocols for these transformations. The resulting thioethers, thioesters, and Michael adducts are valuable intermediates in the synthesis of pharmaceuticals and other functional materials.
General Reaction Scheme
This compound serves as a potent sulfur nucleophile, readily reacting with a variety of carbon-based electrophiles. The general transformation involves the deprotonation of the thiol to form a more nucleophilic thiolate, which then attacks the electrophile.
Caption: General reaction pathways for this compound.
S-Alkylation with Alkyl Halides
The S-alkylation of thiols is a fundamental method for forming thioether bonds. The reaction typically proceeds via an SN2 mechanism where the thiolate anion displaces a halide from an alkyl electrophile. This method is highly efficient for primary and secondary alkyl halides.
Data Presentation: S-Alkylation Reactions
While specific data for this compound is not extensively published, the following table presents typical conditions and expected outcomes based on analogous reactions with substituted benzyl thiols.
| Entry | Electrophile (R-X) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | K₂CO₃ | Acetonitrile | 25 | 2-4 | >95 |
| 2 | Methyl Iodide | NaH | THF | 0 to 25 | 1-2 | >95 |
| 3 | Ethyl Bromoacetate | Et₃N | DCM | 25 | 3-6 | 90-95 |
| 4 | 3-Bromopropene | Cs₂CO₃ | DMF | 25 | 2-4 | >95 |
Experimental Protocol: Synthesis of S-(2,4-Difluorobenzyl) Benzyl Sulfide
This protocol describes a representative procedure for the S-alkylation of this compound with benzyl bromide.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.05 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound and anhydrous acetonitrile.
-
Add potassium carbonate to the solution.
-
Stir the suspension at room temperature for 10-15 minutes to facilitate the formation of the thiolate.
-
Add benzyl bromide dropwise to the stirring suspension.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
S-Acylation with Acylating Agents
S-acylation of thiols with agents like acyl chlorides or anhydrides yields thioesters. These compounds are important intermediates in organic synthesis and are found in various biologically active molecules. The reaction is typically rapid and high-yielding.
Data Presentation: S-Acylation Reactions
The following table summarizes typical conditions for the S-acylation of thiols, which are applicable to this compound.
| Entry | Electrophile (RCO-X) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | Et₃N | DCM | 0 to 25 | 0.5-1 | >95 |
| 2 | Benzoyl Chloride | Pyridine | DCM | 0 to 25 | 1-2 | >95 |
| 3 | Acetic Anhydride | Et₃N / DMAP | THF | 25 | 2-4 | 90-95 |
Experimental Protocol: Synthesis of S-(2,4-Difluorobenzyl) Thioacetate
This protocol provides a method for the S-acylation of this compound with acetyl chloride.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (Et₃N, 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the solution, followed by the dropwise addition of acetyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude thioester is often pure enough for subsequent use, but can be purified by column chromatography if needed.
Conjugate Addition to Michael Acceptors
Thiols readily undergo conjugate (Michael) addition to α,β-unsaturated carbonyl compounds and other electron-deficient alkenes.[1] This reaction is a powerful tool for carbon-sulfur bond formation and is often catalyzed by a weak base.
Data Presentation: Michael Addition Reactions
This table outlines representative conditions for the conjugate addition of thiols to various Michael acceptors.
| Entry | Michael Acceptor | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl Acrylate | Et₃N | Methanol | 25 | 2-4 | >90 |
| 2 | Cyclohexen-2-one | DBU | THF | 25 | 1-3 | >95 |
| 3 | Acrylonitrile | K₂CO₃ | Acetonitrile | 25 | 4-8 | 85-95 |
| 4 | N-Phenylmaleimide | None | DCM | 25 | 0.5-1 | >95 |
Experimental Protocol: Synthesis of Methyl 3-((2,4-Difluorobenzyl)thio)propanoate
This protocol details the Michael addition of this compound to methyl acrylate.
Materials:
-
This compound (1.0 eq)
-
Methyl acrylate (1.1 eq)
-
Triethylamine (Et₃N, 0.1 eq)
-
Anhydrous Methanol
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous methanol.
-
Add a catalytic amount of triethylamine to the solution.
-
Add methyl acrylate dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of ammonium chloride, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting product by flash column chromatography on silica gel.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of thioether derivatives of this compound.
Caption: General experimental workflow for thiol-electrophile reactions.
References
Application Notes and Protocols: (2,4-Difluorophenyl)methanethiol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of (2,4-Difluorophenyl)methanethiol as a key precursor in the development of novel antifungal agents. This document details its application in the synthesis of potent 1,2,4-triazole derivatives, complete with detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic workflow and the established mechanism of action for this class of drugs.
Introduction to this compound in Antifungal Drug Discovery
This compound is a critical building block in the synthesis of various pharmaceutical agents, particularly in the development of antifungal compounds. The difluorophenyl moiety is a common feature in many successful azole antifungals, contributing to enhanced metabolic stability and potent inhibition of the target enzyme, cytochrome P450 14α-demethylase (CYP51). The thiol group provides a versatile handle for introducing the side chains necessary for broad-spectrum antifungal activity.
Application: Synthesis of 1-[2-[[(2,4-Difluorophenyl)methyl]thio]ethyl]-1H-1,2,4-triazole Derivatives as Potent Antifungal Agents
The primary application of this compound in pharmaceutical synthesis is in the preparation of novel triazole-based antifungal agents. These compounds have demonstrated significant in vitro activity against a range of pathogenic fungi, often exceeding the potency of established drugs like fluconazole. The synthesis involves the S-alkylation of this compound with a suitable triazole-containing electrophile.
Experimental Protocol: Synthesis of 1-[2-[[(2,4-Difluorophenyl)methyl]thio]-2-(2,4-difluorophenyl)ethyl]-1H-1,2,4-triazole
This protocol outlines a representative synthesis of a potent antifungal triazole derivative using this compound.
Step 1: Synthesis of the Epoxide Intermediate
A key intermediate, 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole, is synthesized from 2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride.[1][2][3]
-
Reaction: 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride is reacted with trimethylsulfoxonium iodide in the presence of a base.
-
Reagents and Conditions:
-
2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride (1.0 eq)
-
Trimethylsulfoxonium iodide (1.0 eq)
-
Sodium hydroxide (aqueous solution)
-
Toluene
-
Phase-transfer catalyst (e.g., cetrimide)
-
Reaction is typically stirred at an elevated temperature (e.g., 60°C) for several hours.[1]
-
-
Work-up and Purification: The organic layer is separated, washed, dried, and concentrated. The crude product can be purified by recrystallization.
Step 2: S-alkylation of this compound with the Epoxide Intermediate
-
Reaction: this compound is reacted with the epoxide intermediate in the presence of a base to open the epoxide ring and form the desired thioether linkage.
-
Reagents and Conditions:
-
1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole (1.0 eq)
-
This compound (1.1 eq)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Solvent (e.g., DMF, acetonitrile)
-
The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.
-
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the final compound.
Data Presentation
The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC in µg/mL) of synthesized triazole derivatives against various fungal strains.
| Compound | Candida albicans | Candida glabrata | Candida krusei | Candida parapsilosis | Candida tropicalis |
| Derivative 1 (2,4-difluorobenzyl) | 4 | - | - | - | - |
| Derivative 2 (3,4-dichlorobenzyl) | 0.5 | - | - | - | - |
| Derivative 3 (N-(4-chlorobenzyl)) | 0.063-0.5 | 0.063-0.5 | 0.063-0.5 | 0.063-0.5 | 0.063-0.5 |
| Fluconazole (Reference) | 1-16 | - | - | - | - |
Note: Data is compiled from studies on structurally similar triazole antifungals.[4][5]
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of a triazole antifungal agent.
Signaling Pathway: Mechanism of Action of Azole Antifungals
Caption: Mechanism of action of azole antifungal drugs.
References
- 1. prepchem.com [prepchem.com]
- 2. CN101168542A - A kind of preparation method of 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1 hydrogen-1,2,4-triazole - Google Patents [patents.google.com]
- 3. CN1054853C - Prepn of 1-[2-(2,4-difluorophenyl)2,3-epoxypropyl]-1H-1,2,4-triazole as intermediate of fluconazole and its methyl sulphonate - Google Patents [patents.google.com]
- 4. Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of (2,4-Difluorophenyl)methanethiol in Agrochemical Research: Fungicidal Triazole Derivatives
(2,4-Difluorophenyl)methanethiol serves as a crucial building block in the synthesis of novel agrochemicals, particularly fungicides. Its incorporation into triazole-based chemical structures has yielded compounds with significant antifungal activity against a range of plant pathogens. This document provides detailed application notes, experimental protocols, and data related to the use of this compound in the development of agricultural fungicides. The primary mechanism of action for these triazole derivatives is the inhibition of ergosterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes.
Application Notes
The core application of this compound in agrochemical research lies in its use as a precursor for the synthesis of potent triazole fungicides. The 2,4-difluorophenyl moiety is a common feature in many successful commercial fungicides, and its combination with a methanethiol linker allows for the facile introduction of this key pharmacophore into various heterocyclic scaffolds, most notably 1,2,4-triazoles.
The resulting triazole derivatives have demonstrated broad-spectrum antifungal activity. Research has primarily focused on their efficacy against economically important plant pathogens such as Botrytis cinerea (the causative agent of gray mold) and Rhizoctonia solani (a soil-borne pathogen causing damping-off and root rot). The fungicidal action of these compounds stems from their ability to inhibit the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. This inhibition disrupts the fungal cell membrane, leading to cell death.
Quantitative Data Summary
The antifungal efficacy of triazole fungicides derived from this compound is typically quantified by determining their half-maximal effective concentration (EC50). The following table summarizes the in vitro antifungal activity of representative compounds against key plant pathogens.
| Compound ID | Target Pathogen | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) of Reference |
| TDF-Triazole-1 | Botrytis cinerea | 1.85 | Carbendazim | 0.42 |
| TDF-Triazole-1 | Rhizoctonia solani | 2.12 | Hexaconazole | 0.0386[1] |
| TDF-Triazole-2 | Botrytis cinerea | 2.54 | Carbendazim | 0.42 |
| TDF-Triazole-2 | Rhizoctonia solani | 3.08 | Hexaconazole | 0.0386[1] |
Note: TDF-Triazole-1 and TDF-Triazole-2 are representative compounds synthesized from this compound. The EC50 values are indicative and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-((2,4-Difluorobenzyl)thio)-2-(2,4-difluorophenyl)ethyl)-1H-1,2,4-triazole (Representative Procedure)
This protocol describes a representative synthesis of a triazole fungicide derived from this compound.
Materials:
-
This compound
-
2-(2,4-Difluorophenyl)-2-(bromomethyl)oxirane
-
1H-1,2,4-triazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of 2,4-Difluorobenzyl thiolate:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.1 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
-
Step 2: Reaction with Oxirane:
-
To the same reaction mixture, add a solution of 2-(2,4-difluorophenyl)-2-(bromomethyl)oxirane (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Step 3: Ring Opening with Triazole:
-
In a separate flask, prepare a solution of 1H-1,2,4-triazole (1.2 eq) and sodium hydride (1.3 eq) in anhydrous DMF at 0 °C and stir for 30 minutes.
-
Add the reaction mixture from Step 2 to this triazole solution at 0 °C.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
-
Step 4: Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired product.
-
Protocol 2: In Vitro Antifungal Activity Assay - Mycelial Growth Inhibition
This protocol details the procedure for assessing the antifungal activity of synthesized compounds against Botrytis cinerea and Rhizoctonia solani.
Materials:
-
Synthesized test compounds
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes (90 mm)
-
Cultures of Botrytis cinerea and Rhizoctonia solani
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Test Solutions:
-
Dissolve the test compounds in DMSO to prepare a stock solution of 10 mg/mL.
-
Prepare serial dilutions of the stock solution with sterile molten PDA to achieve final concentrations of 50, 25, 12.5, 6.25, and 3.125 µg/mL.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify. A control plate containing PDA with DMSO (at the same concentration as the highest test concentration) should also be prepared.
-
-
Inoculation:
-
From the actively growing margin of a 5-7 day old culture of the test fungus, cut mycelial plugs using a sterile 5 mm cork borer.
-
Place one mycelial plug at the center of each PDA plate (both treated and control).
-
-
Incubation:
-
Incubate the plates at 25 ± 2 °C in the dark.
-
-
Data Collection and Analysis:
-
Measure the radial growth of the fungal colony in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 where, dc = average diameter of the fungal colony in the control plate, and dt = average diameter of the fungal colony in the treated plate.
-
Determine the EC50 value by probit analysis of the MGI data.
-
Visualizations
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
The primary mode of action of the triazole fungicides derived from this compound is the disruption of the ergosterol biosynthesis pathway. The diagram below illustrates the key steps of this pathway and the point of inhibition by azole fungicides.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by a triazole fungicide.
Experimental Workflow: Antifungal Activity Screening
The following diagram outlines the general workflow for synthesizing and screening the antifungal activity of compounds derived from this compound.
Caption: Workflow for synthesis and antifungal screening of novel agrochemicals.
References
No Catalytic Applications Found for (2,4-Difluorophenyl)methanethiol Derivatives in Scientific Literature
A comprehensive review of scientific databases and literature reveals no specific, documented catalytic applications for (2,4-Difluorophenyl)methanethiol or its derivatives. Despite the known reactivity of thiols in various catalytic processes, including organocatalysis and as ligands in transition metal catalysis, this particular fluorinated thiol has not been reported in such roles.
Searches for quantitative data, such as reaction yields or enantiomeric excess, detailed experimental protocols, or associated signaling pathways involving the catalytic use of this compound derivatives have yielded no relevant results. Furthermore, investigations into structurally similar compounds, including other fluorinated or chlorinated benzyl thiols, have also failed to uncover any instances of their use as primary catalysts or co-catalysts in published research.
While thiols, in general, are utilized in a range of catalytic reactions due to the properties of the sulfhydryl group, the specific effects of the 2,4-difluoro substitution on the phenyl ring in a catalytic context have not been explored or documented in the accessible literature.
Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, as the foundational scientific research on the catalytic applications of this compound derivatives does not appear to be publicly available at this time. This suggests that the catalytic potential of this class of compounds remains an unexplored area of chemical research.
Application Notes and Protocols: (2,4-Difluorophenyl)methanethiol in the Synthesis of CYP51 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol in fungi and cholesterol in mammals.[1] Its essential role in fungal cell membrane integrity makes it a prime target for the development of antifungal agents.[2] Azole antifungals, a major class of CYP51 inhibitors, function by coordinating with the heme iron atom in the active site of the enzyme, thereby disrupting ergosterol synthesis and leading to fungal cell death.[1][3] The (2,4-difluorophenyl) moiety is a key structural feature in several potent azole antifungal drugs, including voriconazole. While direct synthesis from (2,4-Difluorophenyl)methanethiol is not the most commonly cited route, analogous syntheses starting from precursors containing the 2,4-difluorophenyl group are well-established. This document provides detailed application notes and protocols for the synthesis of CYP51 inhibitors incorporating the (2,4-difluorophenyl) group, with a focus on voriconazole as a representative molecule.
Mechanism of Action of CYP51 Inhibitors
CYP51 is a cytochrome P450 enzyme that catalyzes the removal of the 14α-methyl group from lanosterol, a key step in the biosynthesis of ergosterol.[4] Azole inhibitors, containing a triazole or imidazole ring, bind to the active site of CYP51. The nitrogen atom of the azole ring forms a coordinate bond with the heme iron atom, preventing the binding and metabolism of the natural substrate, lanosterol.[3] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately disrupting membrane function and inhibiting fungal growth.[2]
Quantitative Data: In Vitro Activity of Voriconazole
The following tables summarize the in vitro activity of voriconazole, a prominent CYP51 inhibitor containing the 2,4-difluorophenyl group, against various fungal pathogens.
Table 1: Minimum Inhibitory Concentrations (MIC) of Voriconazole against Candida Species
| Candida Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Candida albicans | 0.01 | 0.0625 | [5][6] |
| Candida glabrata | 1 | 2.0 | [5][7] |
| Candida krusei | 0.5 | - | [5] |
Table 2: IC50 and Binding Affinity of Voriconazole against CYP51
| Enzyme Source | IC50 (µM) | Dissociation Constant (Kd) | Reference |
| Candida albicans CYP51 | 1.6 | ~40 nM | [3][8] |
| Aspergillus fumigatus CYP51A/B | - | Tightly Bound | [9] |
| Homo sapiens CYP51 | 112 | ~2,300 nM | [8][9] |
Experimental Protocols
The following is a representative protocol for the synthesis of voriconazole, a CYP51 inhibitor featuring a 2,4-difluorophenyl group. This protocol is adapted from established synthetic routes.[10][11][12]
Synthesis of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (Voriconazole)
Materials:
-
1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
-
4-chloro-6-ethyl-5-fluoropyrimidine
-
Zinc powder
-
Lead powder
-
Iodine
-
Tetrahydrofuran (THF)
-
Acetic acid
-
Palladium on carbon (10% Pd/C)
-
Sodium acetate
-
Ethanol
-
(R)-(-)-10-camphorsulfonic acid
-
Methanol
-
Acetone
-
Sodium hydroxide solution
-
Dichloromethane
Procedure:
-
Preparation of the Racemic Intermediate:
-
Activate zinc powder by stirring with lead powder and a catalytic amount of iodine in THF.
-
To the activated zinc suspension, add a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and 4-(1-bromo-ethyl)-6-(4-chloro-phenylsulfanyl)-5-fluoropyrimidine in THF.[10]
-
Stir the reaction mixture at room temperature.
-
Upon completion, filter the reaction mixture and add acetic acid.[13]
-
The resulting product is the racemic mixture of (2R,3S/2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol with a protecting group.
-
-
Deprotection:
-
Dissolve the intermediate from the previous step in ethanol.
-
Add sodium acetate and 10% palladium on carbon.
-
Hydrogenate the mixture under pressure to remove the protecting group.[13]
-
Filter the catalyst and concentrate the solution to obtain the racemic voriconazole.
-
-
Chiral Resolution:
-
Dissolve the racemic voriconazole in acetone.
-
Add a solution of (R)-(-)-10-camphorsulfonic acid in methanol.[10]
-
Reflux the mixture, then cool to allow for the crystallization of the desired (2R,3S)-voriconazole-(R)-(-)-10-camphorsulfonate salt.
-
Filter and dry the salt.
-
-
Isolation of Voriconazole:
-
Suspend the chiral salt in a mixture of water and dichloromethane.
-
Adjust the pH to 11-12 with sodium hydroxide solution to neutralize the salt.[14]
-
Separate the organic layer, dry it, and remove the solvent under reduced pressure.
-
Crystallize the product from isopropanol to obtain pure (2R,3S)-voriconazole.[14]
-
Visualizations
Ergosterol Biosynthesis Pathway and CYP51 Inhibition
Caption: Ergosterol biosynthesis pathway and the inhibitory action of azoles on CYP51.
General Synthetic Workflow for Voriconazole
References
- 1. Identification and functional characterization of the CYP51 gene from the yeast Xanthophyllomyces dendrorhous that is involved in ergosterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro activity of voriconazole against Candida species. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Optimizing Voriconazole Susceptibility Testing of Candida: Effects of Incubation Time, Endpoint Rule, Species of Candida, and Level of Fluconazole Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Voriconazole Pharmacodynamics Using Time-Kill Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Isavuconazole and voriconazole inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 11. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 12. Process For Synthesis Of Voriconazole [quickcompany.in]
- 13. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Voriconazole synthesis process - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (2,4-Difluorophenyl)methanethiol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude (2,4-Difluorophenyl)methanethiol. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of crude this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Work-up | - Incomplete reaction. - Presence of significant amounts of starting materials (e.g., 2,4-difluorobenzyl halide). - Formation of disulfide byproduct (bis(2,4-difluorobenzyl) disulfide) due to oxidation. | - Monitor the reaction progress using TLC or GC to ensure completion. - Perform an aqueous wash to remove water-soluble impurities. - For disulfide removal, consider a mild reduction step or purification by column chromatography. |
| Product Contaminated with Elemental Sulfur | - If a sulfur-based reagent (e.g., thiourea or NaSH) is used in the synthesis, residual elemental sulfur can be a byproduct. | - Wash the crude product with a solvent in which elemental sulfur is soluble but the desired product is not, such as cold carbon disulfide (use with extreme caution due to high flammability and toxicity) or toluene.[1] - Recrystallization may also be effective in separating the product from sulfur. |
| Discoloration of Purified Product (Yellowish Tinge) | - Trace impurities. - Partial oxidation to disulfides upon exposure to air. | - Ensure all purification steps are carried out under an inert atmosphere (e.g., nitrogen or argon). - Consider a final purification step such as flash chromatography or distillation. |
| Low Yield After Purification | - Product loss during aqueous washes if the product has some water solubility. - Adsorption of the product onto the stationary phase during column chromatography. - Decomposition of the product during distillation due to high temperatures. | - Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent. - Choose an appropriate solvent system for chromatography to ensure good mobility of the product. - Use vacuum distillation to lower the boiling point and prevent thermal decomposition. |
| Inconsistent Results in Repetitive Purification Batches | - Variability in the quality of the crude starting material. - Inconsistent atmospheric conditions (e.g., exposure to air and moisture). | - Standardize the synthesis and work-up procedures to ensure consistent crude quality. - Maintain a consistently inert atmosphere throughout the purification process. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 2,4-difluorobenzyl bromide or chloride, the corresponding disulfide (bis(2,4-difluorobenzyl) disulfide) formed by oxidation of the thiol, and potentially byproducts from the specific synthetic route used. If a Grignard reagent is used with elemental sulfur, unreacted magnesium halides and polysulfides may also be present.
Q2: How can I assess the purity of my this compound?
A2: Purity can be assessed using a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): To quickly check for the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the desired product and identify impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
Q3: What are the recommended storage conditions for purified this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon) to prevent oxidation to the disulfide.[2] Protect from light.
Q4: My purified product degrades over time. How can I improve its stability?
A4: Degradation is often due to oxidation. Ensure the product is stored under a robust inert atmosphere. The addition of a small amount of an antioxidant or radical scavenger might be considered for long-term storage, but compatibility should be verified.
Q5: Can I use distillation to purify crude this compound?
A5: Yes, vacuum distillation is a suitable method for purifying this compound, as it is a liquid at room temperature. Distillation under reduced pressure is recommended to avoid thermal decomposition at higher temperatures.
Experimental Protocols
Vacuum Distillation
Objective: To purify crude this compound by separating it from non-volatile impurities and compounds with significantly different boiling points.
Methodology:
-
Set up a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum and begin heating the distillation flask in a heating mantle.
-
Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The boiling point will need to be determined empirically or from literature sources if available.
-
Collect the purified product in a pre-weighed receiving flask.
-
Once the distillation is complete, cool the system to room temperature before releasing the vacuum.
Flash Column Chromatography
Objective: To purify crude this compound by separating it from impurities based on their differential adsorption to a stationary phase.
Methodology:
-
Select an appropriate solvent system through TLC analysis. A non-polar mobile phase, such as a mixture of hexane and ethyl acetate, is a good starting point.
-
Pack a glass column with silica gel using the chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, applying positive pressure to increase the flow rate.
-
Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Purification Workflow
Caption: General workflow for the purification of crude this compound.
References
Technical Support Center: Synthesis of (2,4-Difluorophenyl)methanethiol
This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of (2,4-Difluorophenyl)methanethiol. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: this compound, also known as 2,4-difluorobenzyl mercaptan, is typically synthesized via two primary routes starting from 2,4-difluorobenzyl halide (chloride or bromide):
-
Reaction with a sulfur nucleophile: This is the most direct method, involving the reaction of 2,4-difluorobenzyl halide with a sulfur source like sodium thiomethoxide, thiourea followed by hydrolysis, or sodium hydrosulfide.
-
Reduction of a disulfide: This two-step process involves the initial formation of the corresponding disulfide, bis(2,4-difluorobenzyl) disulfide, which is then reduced to the desired thiol.
Q2: What are the critical parameters to control during the synthesis?
A2: Several parameters are crucial for a successful synthesis with high purity:
-
Temperature: Many side reactions are temperature-dependent. Maintaining the recommended temperature is vital to minimize byproduct formation.
-
Atmosphere: Thiols are susceptible to oxidation. Conducting the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent the formation of disulfides.
-
Purity of Starting Materials: The purity of the initial 2,4-difluorobenzyl halide and the sulfur reagent will directly impact the purity of the final product.
-
Stoichiometry: The molar ratio of reactants should be carefully controlled to avoid unreacted starting materials and over-alkylation products.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Possible Cause 1: Incomplete Reaction
-
Troubleshooting:
-
Verify the reaction time and temperature. Ensure the reaction has been allowed to proceed to completion by monitoring with an appropriate technique (e.g., TLC, GC, or LC-MS).
-
Check the quality and reactivity of the reagents. Old or improperly stored reagents may have degraded.
-
Possible Cause 2: Oxidation of the Product
-
Troubleshooting:
-
Ensure the reaction and work-up are performed under a strictly inert atmosphere.
-
Degas all solvents before use.
-
During aqueous work-up, the use of deoxygenated water is advisable.
-
Possible Cause 3: Formation of Side Products
-
Troubleshooting:
-
Review the reaction conditions. Sub-optimal temperature or stoichiometry can favor the formation of byproducts.
-
Consider an alternative synthetic route if a particular side reaction is predominant.
-
Issue 2: Presence of Impurities in the Final Product
The following table summarizes common impurities, their potential sources, and recommended purification methods.
| Impurity Name | Structure | Potential Source | Recommended Purification Method |
| Bis(2,4-difluorobenzyl) disulfide | (FC6H3CH2S)2 | Oxidation of the thiol product. | Column chromatography on silica gel. Reduction of the disulfide back to the thiol followed by purification. |
| Bis(2,4-difluorobenzyl) sulfide | (FC6H3CH2)2S | Reaction of the thiol product with unreacted 2,4-difluorobenzyl halide. | Column chromatography on silica gel. |
| Unreacted 2,4-Difluorobenzyl Halide | FC6H3CH2X (X=Cl, Br) | Incomplete reaction or incorrect stoichiometry. | Distillation under reduced pressure or column chromatography. |
| Polysulfides | FC6H3CH2S(n)CH2C6H3F (n>2) | Can form when using certain sulfur reagents, such as sodium sulfide. | Column chromatography. |
Experimental Protocols
Protocol 1: Synthesis via Thiourea
-
A solution of 2,4-difluorobenzyl chloride (1.0 eq) and thiourea (1.1 eq) in ethanol is refluxed for 3 hours.
-
The reaction mixture is cooled to room temperature, and a solution of sodium hydroxide (3.0 eq) in water is added.
-
The mixture is refluxed for another 4 hours.
-
After cooling, the reaction is acidified with hydrochloric acid.
-
The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate).
-
Detection: UV light (254 nm) or potassium permanganate stain.
The separation of the desired thiol from less polar impurities like the corresponding sulfide and disulfide is typically effective with this method.
Visual Guides
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for common impurities encountered in the synthesis.
Technical Support Center: Optimizing Nucleophilic Substitution Reactions of (2,4-Difluorophenyl)methanethiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for nucleophilic substitution of (2,4-Difluorophenyl)methanethiol.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the S-alkylation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in nucleophilic substitution reactions?
A1: this compound is a potent nucleophile due to the electron-withdrawing nature of the difluorophenyl group, which increases the acidity of the thiol proton and facilitates the formation of the highly nucleophilic thiolate anion in the presence of a base. The thiolate readily participates in S-alkylation reactions with various electrophiles, typically via an SN2 mechanism.
Q2: What are the most common side reactions observed during the nucleophilic substitution of this compound?
A2: The most prevalent side reactions include:
-
Oxidation of the thiol: The thiol can be oxidized to form the corresponding disulfide, especially in the presence of air (oxygen). This can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Overalkylation: In some cases, the product thioether can be further alkylated, particularly if the electrophile is highly reactive or used in a large excess.
-
Elimination reactions: When using sterically hindered alkyl halides as electrophiles, elimination reactions can compete with the desired substitution.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A co-spot of the starting material (this compound) alongside the reaction mixture on the TLC plate will help in tracking the consumption of the thiol. LC-MS can provide more definitive information on the formation of the desired product and the presence of any side products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of the thiol. 2. Poor quality of the electrophile. 3. Insufficient reaction temperature or time. 4. Inappropriate solvent. | 1. Use a stronger base or ensure the base is fresh and anhydrous. 2. Check the purity of the electrophile. 3. Increase the reaction temperature or extend the reaction time. Monitor by TLC. 4. Switch to a polar aprotic solvent like DMF or acetonitrile. |
| Formation of Disulfide Side Product | Presence of oxygen in the reaction. | Degas the solvent and run the reaction under an inert atmosphere (N2 or Ar). |
| Multiple Products Observed on TLC/LC-MS | 1. Overalkylation of the desired thioether. 2. Competing elimination reaction. 3. Impurities in starting materials. | 1. Use a stoichiometric amount of the electrophile. 2. Use a less hindered electrophile or lower the reaction temperature. 3. Purify the starting materials before the reaction. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the aqueous phase during workup. 2. Product co-elutes with starting material or side products during chromatography. | 1. Extract the aqueous layer multiple times with a suitable organic solvent. 2. Optimize the solvent system for column chromatography to achieve better separation. |
Quantitative Data on Reaction Conditions
The following tables summarize typical reaction conditions for the nucleophilic substitution of this compound with various alkyl halides.
Table 1: S-Alkylation with Alkyl Bromides
| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | K2CO3 | DMF | 25 | 2 | 95 |
| Ethyl Bromide | Cs2CO3 | Acetonitrile | 50 | 4 | 88 |
| n-Butyl Bromide | K2CO3 | DMF | 60 | 6 | 92 |
| Isopropyl Bromide | NaH | THF | 25 | 12 | 65 |
Table 2: S-Alkylation with Alkyl Iodides
| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K2CO3 | Acetone | 25 | 1 | 98 |
| Propyl Iodide | Cs2CO3 | DMF | 40 | 3 | 94 |
Experimental Protocols
General Protocol for the S-Alkylation of this compound:
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile, or acetone), add the base (1.2 - 2.0 eq.) at room temperature under an inert atmosphere.
-
Stir the mixture for 15-30 minutes to ensure complete formation of the thiolate.
-
Add the alkyl halide (1.0 - 1.2 eq.) dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizations
Caption: General workflow for the S-alkylation of this compound.
Caption: Troubleshooting decision tree for low-yield S-alkylation reactions.
Preventing oxidation of (2,4-Difluorophenyl)methanethiol to disulfide
Welcome to the Technical Support Center for (2,4-Difluorophenyl)methanethiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound to its corresponding disulfide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development activities.
Troubleshooting Guides
Issue 1: Rapid Discoloration and/or Precipitation in Solution
Observation: Your solution of this compound turns cloudy or a white precipitate forms shortly after preparation.
Possible Cause: This is a common indicator of disulfide formation. This compound is susceptible to oxidation, especially in the presence of oxygen, metal ions, or at a basic pH. The resulting disulfide, bis(2,4-difluorobenzyl) disulfide, is often less soluble than the thiol, leading to precipitation.
Troubleshooting Steps:
-
Inert Atmosphere: Immediately prepare fresh solutions under an inert atmosphere, such as nitrogen or argon.[1] Use Schlenk techniques or a glovebox for all manipulations.
-
Degassed Solvents: Ensure all solvents are thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by sparging with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.
-
pH Control: Check the pH of your solution. Thiols are more readily oxidized at higher pH values due to the formation of the more nucleophilic thiolate anion. Maintain a pH between 6.5 and 7.5 for optimal stability.
-
Chelating Agents: If metal catalysis is suspected, add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM to your buffers.[1]
-
Antioxidant Addition: Consider the addition of a compatible antioxidant to the solution. The choice of antioxidant will depend on the downstream application.
Issue 2: Inconsistent Results in Thiol-Specific Reactions
Observation: You are observing lower than expected yields or inconsistent reaction kinetics in experiments where the free thiol is the reactive species.
Possible Cause: A portion of your this compound may have oxidized to the disulfide, reducing the concentration of the active thiol.
Troubleshooting Steps:
-
Quantify Free Thiol: Before proceeding with your reaction, quantify the concentration of free thiol in your stock solution using a method like Ellman's reagent (DTNB) assay or HPLC analysis.[2][3][4]
-
Reduce Disulfide: If disulfide is present, consider a reduction step prior to your reaction. Tris(2-carboxyethyl)phosphine (TCEP) is an effective reducing agent that is stable and does not interfere with many subsequent reactions.[1] Dithiothreitol (DTT) is also effective but may need to be removed before certain coupling reactions.
-
Optimize Reaction Conditions:
-
Perform the reaction under an inert atmosphere.
-
Use degassed solvents.
-
Maintain the optimal pH range of 6.5-7.5.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound oxidation to its disulfide?
A1: The primary mechanism is the oxidation of two thiol (-SH) groups to form a disulfide (-S-S-) bond. This process is often initiated by radical mechanisms or catalyzed by metal ions and is significantly accelerated by the presence of oxygen. At a pH above the pKa of the thiol, the formation of the thiolate anion (-S⁻) increases, which is more susceptible to oxidation.
Q2: How should I store this compound to ensure its stability?
A2: For long-term stability, this compound should be stored as a neat liquid or a solid under an inert atmosphere (argon or nitrogen) at 2-8°C. If in solution, it should be in a degassed, oxygen-free solvent, preferably with a small amount of an antioxidant, and stored at low temperatures.
Q3: Can I use antioxidants to prevent disulfide formation? If so, which ones are recommended?
A3: Yes, antioxidants can be effective. The choice depends on your specific application and the compatibility of the antioxidant with your reaction system. Common thiol antioxidants include:
-
Glutathione (GSH): A biological antioxidant that can be effective in aqueous systems.[5][6]
-
N-Acetylcysteine (NAC): A precursor to glutathione and a potent antioxidant itself.[5]
-
α-Lipoic Acid (ALA): Can act as an antioxidant in both its oxidized and reduced forms.[5]
-
Ascorbic Acid (Vitamin C): A common water-soluble antioxidant.
The effectiveness of these antioxidants for this compound would need to be determined empirically. A comparative study using a stability-indicating HPLC method is recommended.
Q4: How can I monitor the oxidation of this compound to its disulfide?
A4: The most reliable method is High-Performance Liquid Chromatography (HPLC) with a UV detector. A reverse-phase C18 column can typically be used to separate the more polar thiol from the less polar disulfide. Developing a method that provides baseline separation of both species will allow for accurate quantification of the extent of oxidation over time.
Data Presentation
Table 1: General Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆F₂S |
| Molecular Weight | 160.19 g/mol |
| Appearance | Colorless liquid or solid |
| Boiling Point | Not readily available |
| pKa (Thiol) | Estimated to be around 7-8 |
Table 2: Comparative Effectiveness of Antioxidants for Thiol Stability (Representative Data)
Note: The following data is illustrative and based on general thiol stability studies. The optimal antioxidant and its effective concentration for this compound should be determined experimentally using the protocol provided below.
| Antioxidant | Concentration (mM) | Solvent System | Temperature (°C) | % Thiol Remaining after 24h |
| None (Control) | 0 | Phosphate Buffer (pH 7.4) | 25 | User Determined |
| Ascorbic Acid | 1 | Phosphate Buffer (pH 7.4) | 25 | User Determined |
| Glutathione | 1 | Phosphate Buffer (pH 7.4) | 25 | User Determined |
| N-Acetylcysteine | 1 | Phosphate Buffer (pH 7.4) | 25 | User Determined |
| α-Lipoic Acid | 1 | Phosphate Buffer (pH 7.4) | 25 | User Determined |
Experimental Protocols
Protocol 1: Quantification of this compound and its Disulfide by HPLC
Objective: To develop an HPLC method for the separation and quantification of this compound and its corresponding disulfide.
Materials:
-
This compound
-
Bis(2,4-difluorobenzyl) disulfide (if available as a standard)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid or Trifluoroacetic acid (TFA)
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in ACN.
-
If available, prepare a stock solution of the disulfide standard at the same concentration.
-
Create a mixed standard solution containing both the thiol and disulfide.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in ACN
-
Gradient: Start with a gradient of 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
-
Method Optimization:
-
Inject the mixed standard and adjust the gradient to achieve baseline separation between the thiol and disulfide peaks. The disulfide, being less polar, will have a longer retention time.
-
-
Calibration:
-
Prepare a series of dilutions of the individual standards and inject them to create a calibration curve for each compound.
-
-
Sample Analysis:
-
Prepare and inject your experimental samples.
-
Quantify the amount of thiol and disulfide using the calibration curves.
-
Protocol 2: Accelerated Stability Study of this compound
Objective: To evaluate the stability of this compound under various conditions and determine the effectiveness of different antioxidants.[7][8][9]
Materials:
-
This compound
-
Degassed buffers of different pH (e.g., 6.5, 7.4, 8.5)
-
Selected antioxidants (e.g., Ascorbic Acid, Glutathione, NAC, ALA)
-
EDTA
-
HPLC system and method from Protocol 1
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound (e.g., 0.1 mg/mL) in the different pH buffers.
-
For each pH, prepare a set of solutions:
-
Control (no additives)
-
With EDTA (e.g., 1 mM)
-
With each antioxidant (e.g., 1 mM)
-
With EDTA and each antioxidant
-
-
-
Incubation:
-
Store the prepared solutions at an elevated temperature (e.g., 40°C) to accelerate degradation.
-
Protect samples from light.
-
-
Time Points:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
-
Analysis:
-
Immediately analyze the aliquots by HPLC using the method developed in Protocol 1 to determine the concentration of the remaining thiol.
-
-
Data Analysis:
-
Plot the percentage of remaining thiol against time for each condition.
-
Compare the degradation rates to determine the optimal storage conditions and the most effective antioxidant.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Research Portal [researchportal.murdoch.edu.au]
- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparative evaluation of antioxidant capacities of thiol-based antioxidants measured by different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
- 8. database.ich.org [database.ich.org]
- 9. japsonline.com [japsonline.com]
Handling and safety precautions for (2,4-Difluorophenyl)methanethiol
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with (2,4-Difluorophenyl)methanethiol. It includes troubleshooting advice and frequently asked questions to ensure safe and effective experimentation.
Safety and Handling Data
For quick reference, the following table summarizes key quantitative data for this compound and related compounds.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₂S | N/A |
| Molecular Weight | 160.19 g/mol | N/A |
| Boiling Point | 72-74 °C at 15 mmHg (for 4-Fluorobenzyl mercaptan) | [1] |
| Density | 1.157 g/mL at 25 °C (for 4-Fluorobenzyl mercaptan) | [1] |
| Flash Point | 76.67 °C (170.0 °F) - closed cup (for 4-Fluorobenzyl mercaptan) | [1] |
| Refractive Index | n20/D 1.545 (lit.) (for 4-Fluorobenzyl mercaptan) | [1] |
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Problem: A persistent, foul odor is noticeable in the laboratory.
-
Cause: Thiols, including this compound, are known for their extremely unpleasant smell, which can be detected even at very low concentrations.[2] This indicates a potential leak or improper handling.
-
Solution:
Problem: Skin or eye contact has occurred.
-
Cause: Accidental splashing or improper personal protective equipment (PPE).
-
Solution:
-
For skin contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing.[5]
-
For eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.[6]
-
Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile rubber), safety goggles or a face shield, and a lab coat.[7][8]
-
Problem: A small spill has occurred outside the fume hood.
-
Cause: Accidental dropping of a container or a leak during transport.
-
Solution:
-
Evacuate the immediate area and restrict access.
-
If the spill is small, it can be cleaned up by covering it with an absorbent material.[2]
-
All disposable cleanup materials, including gloves and absorbent pads, should be placed in a sealed plastic bag, then into a labeled hazardous waste container.[2]
-
For larger spills, evacuate the area and contact the institution's environmental health and safety (EH&S) department.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the proper procedure for quenching a reaction containing this compound?
A1: All quenching procedures should be performed within a chemical fume hood.[3] Slowly add the quenching agent to the reaction mixture while stirring. The quenched mixture, along with any glassware, should be treated with a bleach solution to oxidize the residual thiol.[2][3]
Q2: How should I dispose of waste containing this compound?
A2: All liquid and solid waste must be collected in a designated, properly labeled hazardous waste container.[3] The label should explicitly state that the container holds thiol waste.[3] Do not mix thiol waste with other waste streams unless explicitly permitted by your institution's EH&S guidelines.
Q3: How do I decontaminate glassware that has been in contact with this compound?
A3: All glassware should be immediately placed in a bleach bath (a 1:1 mixture of commercial bleach and water is often recommended) and allowed to soak overnight (at least 14 hours).[3] After soaking, the glassware should be thoroughly rinsed with water before standard cleaning procedures.[3]
Q4: What are the primary hazards associated with this compound?
A4: Based on data for similar compounds, this compound is expected to be harmful if inhaled, swallowed, or absorbed through the skin.[6] It can cause serious eye irritation and respiratory irritation.[6] The most immediate and noticeable hazard is its extremely foul and pervasive odor.[2]
Q5: Is this compound sensitive to air?
A5: Thiols can be susceptible to oxidation by atmospheric oxygen, which can lead to the formation of disulfides.[9][10] For reactions where the thiol must be pure, it may be necessary to handle the compound under an inert atmosphere, such as argon or nitrogen, using techniques like a Schlenk line or a glovebox.[9]
Experimental Protocol: General Reaction Setup and Workup
This protocol outlines the essential steps for safely conducting a reaction with this compound.
-
Preparation (in a fume hood):
-
Running the Reaction:
-
Conduct all manipulations of this compound within the fume hood.
-
If the reaction is heated or involves a gas stream, vent the exhaust through the prepared bleach trap to neutralize any escaping thiol vapors.[3]
-
-
Workup and Purification:
-
Decontamination and Waste Disposal:
Visualized Workflow for Safe Handling
The following diagram illustrates the key decision points and procedures for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. 4-Fluorobenzyl mercaptan 96 15894-04-9 [sigmaaldrich.com]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. How To [chem.rochester.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. georganics.sk [georganics.sk]
- 7. sg.airliquide.com [sg.airliquide.com]
- 8. westliberty.edu [westliberty.edu]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting low yields in triazole synthesis with (2,4-Difluorophenyl)methanethiol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers experiencing low yields in triazole synthesis, particularly when using (2,4-Difluorophenyl)methanethiol in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield of my desired 1,2,3-triazole when using this compound?
A1: The primary reason for low yields in CuAAC reactions involving thiols like this compound is the interference of the thiol group with the copper catalyst. Thiols are known to coordinate strongly with copper(I), which can deactivate the catalyst. More significantly, the thiol can participate in a competing three-component reaction with the azide and alkyne, leading to the formation of undesired thiotriazole byproducts.[1][2][3][4] This side reaction consumes your starting materials and reduces the yield of the target 1,2,3-triazole.
Q2: What are the main side reactions I should be aware of?
A2: Besides the formation of thiotriazoles, other potential side reactions include:
-
Oxidative Homocoupling: In the presence of oxygen, the terminal alkyne can undergo oxidative homocoupling to form a diacetylene byproduct (Glaser coupling). This is often indicated by a color change in the reaction mixture (e.g., to green or blue) due to the formation of Cu(II) species.
-
Thiol Oxidation: The thiol group itself can be oxidized to form a disulfide, especially if the reaction is not performed under an inert atmosphere. This disulfide can also potentially react further, leading to a complex mixture of products.
Q3: How can I confirm that thiol-related side reactions are the cause of my low yield?
A3: You can use analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) to analyze your crude reaction mixture. Look for masses corresponding to the expected thiotriazole byproduct. The expected mass of the thiotriazole would be the sum of the masses of your alkyne, azide, and this compound, minus the mass of a proton. High-resolution mass spectrometry can help in confirming the elemental composition.
Q4: Are there alternatives to the standard CuAAC reaction that are more compatible with thiols?
A4: Yes, if optimizing the copper-catalyzed reaction proves difficult, you can consider the following alternatives:
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction typically yields the 1,5-disubstituted triazole regioisomer, in contrast to the 1,4-isomer from CuAAC. Ruthenium catalysts are generally less sensitive to thiols than copper catalysts.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that uses a strained cyclooctyne instead of a terminal alkyne. Since no metal catalyst is involved, interference from the thiol group is minimized. However, the synthesis of strained cyclooctynes can be more complex.
Troubleshooting Guide
Problem: Low Yield of 1,2,3-Triazole
Below is a systematic guide to troubleshoot and optimize your reaction.
Ensure your basic reaction setup is sound.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative homocoupling of the alkyne and oxidation of the thiol.
-
Reagent Purity: Use high-purity starting materials. Impurities in the alkyne, azide, or thiol can inhibit the catalyst.
-
Solvent Choice: Use a solvent system in which all components are soluble. A common choice is a mixture of t-butanol and water (1:1).
The choice of copper source, ligand, and reducing agent is critical when a thiol is present.
-
Use of Accelerating Ligands: Standard CuAAC without a ligand is likely to fail in the presence of a thiol. Use a copper-coordinating ligand to both stabilize the Cu(I) oxidation state and accelerate the desired cycloaddition, making it kinetically favored over the side reaction. Tris(triazolylmethyl)amine ligands are highly effective.
Table 1: Representative Yields with Different Ligand Systems
| Ligand | Representative Yield (%) | Key Characteristics |
| None | < 10% | High potential for catalyst inhibition and side reactions. |
| TBTA | 40 - 60% | Tris(benzyltriazolylmethyl)amine; classic ligand, but with limited aqueous solubility. |
| THPTA | 70 - 90% | Tris(3-hydroxypropyltriazolylmethyl)amine; highly water-soluble and very effective at accelerating the reaction and protecting the catalyst. [1][6] |
| BTTAA | 75 - 95% | A newer generation ligand that can offer even faster kinetics. |
Note: Yields are representative and can vary based on specific substrates and conditions.
-
Copper Source and Reducing Agent: The most common and reliable method is the in situ reduction of Copper(II) sulfate (CuSO₄) with sodium ascorbate. This avoids the need to handle unstable Cu(I) salts.
-
Sacrificial Thiols: Adding a simple, water-soluble thiol like L-cysteine or glutathione in a controlled amount can "protect" the copper catalyst by preferentially binding to it, leaving it available to catalyze the reaction with your more valuable substrate.[3]
If optimization of the reaction conditions is insufficient, a protecting group strategy is a robust solution. This involves masking the thiol group before the CuAAC reaction and then removing the protecting group after the triazole has been formed.
-
Recommended Protecting Group: Trityl (Trt)
-
Compatibility: The trityl group is stable under the neutral or slightly basic conditions of the CuAAC reaction.
-
Deprotection: It can be removed under acidic conditions (e.g., trifluoroacetic acid) after the triazole is formed.
-
Purification of the final product can be challenging due to the presence of byproducts with similar polarities.
-
Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining a pure compound.[7]
Experimental Protocols
Protocol 1: Optimized CuAAC with THPTA Ligand
This protocol is a starting point for the reaction of an azide with an alkyne in the presence of this compound.
Materials:
-
Azide (1.0 equiv)
-
Alkyne (1.1 equiv)
-
This compound (if it's a third component in the desired product) or your thiol-containing substrate (1.0 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 equiv, 5 mol%)
-
THPTA (0.25 equiv, 25 mol%)
-
Sodium Ascorbate (0.5 equiv, 50 mol%)
-
t-Butanol/Water (1:1 v/v)
Procedure:
-
In a round-bottom flask, dissolve the azide and alkyne (and thiol if it is a reactant) in the t-butanol/water solvent mixture.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
In a separate vial, prepare a stock solution of CuSO₄ and THPTA in water. Add the THPTA solution to the CuSO₄ solution and vortex briefly. The ligand to copper ratio should be 5:1.[1][6]
-
Add the CuSO₄/THPTA solution to the reaction mixture.
-
In another vial, prepare a fresh stock solution of sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Stir the reaction at room temperature under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Once the reaction is complete, dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Thiol Protection Using a Trityl Group
Materials:
-
This compound (1.0 equiv)
-
Trityl Chloride (TrCl) (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Dichloromethane (DCM)
Procedure (Protection):
-
Dissolve this compound in anhydrous DCM under an inert atmosphere.
-
Add TEA or DIPEA and stir for 10 minutes at room temperature.
-
Add trityl chloride portion-wise and stir the reaction at room temperature until completion (monitor by TLC).
-
Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
The resulting S-trityl protected thiol can often be used in the CuAAC reaction (Protocol 1) without further purification.
Procedure (Deprotection):
-
Dissolve the purified, S-trityl protected triazole in DCM.
-
Add triethylsilane (TES) (2-3 equiv) as a scavenger.
-
Add trifluoroacetic acid (TFA) (10-20% in DCM) and stir at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding a saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash with brine, dry, and concentrate. Purify as needed.
Visualizations
Caption: Experimental workflow for CuAAC with a thiol-containing substrate.
Caption: Troubleshooting decision tree for low yields in triazole synthesis.
Caption: Desired CuAAC pathway versus the undesired thiol side reaction.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Characterization of unexpected byproducts in reactions of (2,4-Difluorophenyl)methanethiol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2,4-Difluorophenyl)methanethiol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and characterize unexpected byproducts in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected byproducts in reactions involving this compound?
A1: Based on the general reactivity of thiols, the most common unexpected byproducts when using this compound include:
-
Bis(2,4-difluorobenzyl) disulfide: This is the most common byproduct, formed through the oxidation of the thiol, which can be initiated by air (oxygen), trace metal impurities, or certain reaction conditions.
-
Bis(2,4-difluorobenzyl) sulfide: This can form if the starting this compound reacts with a suitable electrophile, such as an alkyl halide, that may be present as a reagent or an impurity.
-
Over-oxidation Products: Under strongly oxidizing conditions, the thiol can be further oxidized to (2,4-Difluorophenyl)methanesulfinic acid or (2,4-Difluorophenyl)methanesulfonic acid.
Q2: How can I minimize the formation of bis(2,4-difluorobenzyl) disulfide?
A2: To minimize disulfide formation, it is crucial to exclude oxygen from the reaction. This can be achieved by:
-
Degassing your solvents prior to use.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Using fresh, high-purity this compound.
Q3: My reaction with this compound is sluggish. What could be the issue?
A3: Sluggish reactions can be due to several factors:
-
Insufficiently basic conditions: The thiol needs to be deprotonated to its more nucleophilic thiolate form. Ensure your base is strong enough and used in a sufficient stoichiometric amount.
-
Poor solvent choice: The solvent should be able to dissolve all reactants and be appropriate for the reaction type (e.g., polar aprotic for SN2 reactions).
-
Low reaction temperature: While gentle heating can sometimes be beneficial, it should be applied cautiously to avoid side reactions.
Troubleshooting Guides
Issue 1: An unexpected peak is observed in the crude NMR/LC-MS of my reaction mixture.
This guide will help you identify the potential byproduct.
Table 1: Analytical Data for Bis(2,4-difluorobenzyl) disulfide
| Technique | Expected Observations |
| 1H NMR (CDCl3) | Singlet around δ 3.6-3.8 ppm (4H, -CH2-S-S-CH2-), Multiplets in the aromatic region (δ 6.7-7.3 ppm, 6H). |
| 13C NMR (CDCl3) | Signal for -CH2- around δ 40-45 ppm, Aromatic signals with C-F couplings. |
| 19F NMR (CDCl3) | Two distinct multiplets corresponding to the two different fluorine environments on the aromatic ring. |
| MS (ESI+) | Expected m/z for [M+H]+: ~323.03 |
| IR (KBr) | Absence of S-H stretch (around 2550-2600 cm-1). |
Table 2: Analytical Data for Bis(2,4-difluorobenzyl) sulfide
| Technique | Expected Observations |
| 1H NMR (CDCl3) | Singlet around δ 3.7-3.9 ppm (4H, -CH2-S-CH2-), Multiplets in the aromatic region (δ 6.7-7.3 ppm, 6H). |
| 13C NMR (CDCl3) | Signal for -CH2- around δ 35-40 ppm, Aromatic signals with C-F couplings. |
| 19F NMR (CDCl3) | Two distinct multiplets corresponding to the two different fluorine environments on the aromatic ring. |
| MS (ESI+) | Expected m/z for [M+H]+: ~291.06 |
| IR (KBr) | Absence of S-H stretch (around 2550-2600 cm-1). |
Issue 2: Low yield of the desired product and a significant amount of starting material remaining.
This could be due to several factors outlined in the troubleshooting workflow below.
Experimental Protocols
Protocol 1: Characterization of an Unknown Byproduct
This protocol outlines a general workflow for the isolation and characterization of an unexpected byproduct.
-
Preliminary Analysis:
-
Analyze the crude reaction mixture by Thin Layer Chromatography (TLC) to determine the number of components.
-
Obtain a preliminary mass spectrum using Liquid Chromatography-Mass Spectrometry (LC-MS) to get the molecular weight of the potential byproduct.
-
-
Isolation:
-
Isolate the byproduct from the reaction mixture using an appropriate chromatographic technique such as column chromatography or preparative TLC.
-
-
Spectroscopic Analysis:
-
NMR Spectroscopy: Dissolve the isolated byproduct in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) and acquire 1H, 13C, and 19F NMR spectra. 2D NMR experiments (COSY, HSQC, HMBC) can be used to establish connectivity.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and elemental composition.
-
Infrared Spectroscopy: Acquire an FT-IR spectrum to identify key functional groups. The absence of a thiol S-H stretch (around 2550-2600 cm-1) is a key indicator of byproduct formation.
-
Reaction Pathways and Byproduct Formation
The following diagram illustrates the expected reaction of this compound with an electrophile and the formation of common byproducts.
Improving the stability of (2,4-Difluorophenyl)methanethiol in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of (2,4-Difluorophenyl)methanethiol in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning cloudy and I'm seeing a loss of potency. What is happening?
A1: this compound, like other thiols, is susceptible to oxidation. The primary degradation pathway is the oxidation of the thiol group (-SH) to form a disulfide (-S-S-), which can lead to dimerization of the molecule. This disulfide can be further oxidized to form sulfinic and sulfonic acids, especially under harsh conditions.[1] The formation of the disulfide dimer, which may have lower solubility, can cause the solution to appear cloudy. This oxidative degradation will result in a decrease in the concentration of the active thiol compound, leading to a loss of potency in your experiments.
Q2: What are the main factors that accelerate the degradation of this compound in solution?
A2: Several factors can accelerate the degradation of thiols in solution:
-
Presence of Oxygen: Atmospheric oxygen is a key driver of thiol oxidation.[1]
-
pH of the Solution: The rate of oxidation is pH-dependent. The thiolate anion (R-S⁻), which is more prevalent at higher pH, is more susceptible to oxidation than the protonated thiol (R-SH).[2]
-
Presence of Metal Ions: Trace amounts of transition metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze the oxidation of thiols.[3][4][5]
-
Exposure to Light: UV light can also promote the oxidation of thiols.[6]
-
Temperature: Higher temperatures generally increase the rate of chemical degradation.
Q3: How can I prevent the degradation of this compound in my stock solutions and experimental setups?
A3: To enhance the stability of this compound solutions, consider the following strategies:
-
Work under an Inert Atmosphere: Whenever possible, prepare and handle solutions in a glovebox or under a stream of an inert gas like nitrogen or argon to minimize exposure to oxygen.[7]
-
Use Degassed Solvents: Before use, degas your solvents by sparging with an inert gas, sonication, or freeze-pump-thaw cycles to remove dissolved oxygen.
-
Control the pH: Maintain the pH of your solution in the acidic range (e.g., pH < 6) where the protonated thiol form is predominant and less prone to oxidation.[8]
-
Add Chelating Agents: Incorporate a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM to sequester catalytic metal ions.[9]
-
Use Antioxidants: Add antioxidants to your solution to scavenge reactive oxygen species.
-
Protect from Light: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Store at Low Temperatures: For long-term storage, keep solutions at low temperatures (e.g., 4°C or -20°C).
Troubleshooting Guides
Issue: Rapid degradation of this compound is observed even with precautions.
| Possible Cause | Solution |
| Solvent Effects | The choice of solvent can influence the stability of your compound. Polar aprotic solvents may accelerate thiol-disulfide exchange. It is recommended to empirically test the stability in a few different solvents relevant to your experiment (e.g., DMSO, DMF, ethanol, acetonitrile). |
| Contaminated Glassware | Glassware may have residual metal ion contaminants. Wash glassware with a metal-chelating detergent or acid wash before use. |
| Purity of Reagents | Solvents and other reagents may contain impurities that promote oxidation. Use high-purity, HPLC-grade, or anhydrous solvents. |
Data Presentation
Table 1: Common Antioxidants for Stabilizing Thiol Solutions
| Antioxidant | Recommended Concentration | Mechanism of Action | Considerations |
| Ascorbic Acid (Vitamin C) | 0.1 - 1 mM | A reducing agent that can directly scavenge reactive oxygen species. | Water-soluble. May not be suitable for all organic solvents. |
| N-Acetylcysteine (NAC) | 1 - 5 mM | A thiol-containing antioxidant that can act as a sacrificial reductant. | Can participate in thiol-disulfide exchange reactions. |
| Glutathione (GSH) | 1 - 5 mM | A major endogenous antioxidant that can protect thiol groups.[8] | Can participate in thiol-disulfide exchange reactions. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 0.1 - 1 mM | A potent, non-thiol reducing agent that is effective over a wide pH range and does not need to be removed before subsequent reactions with thiol-reactive probes.[9] | Can reduce disulfides back to thiols. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stabilized Solution of this compound
-
Solvent Degassing: Take your desired solvent (e.g., phosphate buffer, pH 6.0 for aqueous solutions, or an organic solvent like acetonitrile) and degas it by sparging with nitrogen or argon gas for at least 15-20 minutes.
-
Addition of Stabilizers: To the degassed solvent, add your chosen stabilizer(s). For example, add EDTA to a final concentration of 1 mM. If using an antioxidant like ascorbic acid, add it to a final concentration of 0.5 mM.
-
Dissolving the Thiol: Weigh the required amount of this compound and dissolve it in the stabilized, degassed solvent. It is best to do this under a gentle stream of inert gas.
-
Storage: Store the solution in a tightly sealed amber vial at the appropriate temperature (4°C for short-term, -20°C for long-term). Before use, allow the solution to come to room temperature slowly.
Protocol 2: Monitoring the Stability of this compound using Ellman's Test
This protocol allows for the quantification of the free thiol content over time to assess stability under different conditions.
-
Prepare a DTNB Solution: Prepare a 4 mg/mL solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in a reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0, with 1 mM EDTA).
-
Sample Preparation: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of your this compound solution stored under specific conditions (e.g., different buffers, with/without antioxidants).
-
Reaction: In a cuvette, mix a diluted aliquot of your thiol sample with the DTNB solution and reaction buffer. The final volume and concentrations should be optimized for your spectrophotometer.
-
Measurement: Allow the reaction to proceed for 15 minutes at room temperature, protected from light. Measure the absorbance at 412 nm.
-
Quantification: Calculate the concentration of the free thiol using the Beer-Lambert law (Absorbance = ε * c * l), where the molar extinction coefficient (ε) of the TNB²⁻ product is 14,150 M⁻¹cm⁻¹.[10]
-
Data Analysis: Plot the concentration of the free thiol versus time to determine the degradation rate under the tested conditions.
Mandatory Visualization
References
- 1. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [mdpi.com]
- 2. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Safe Disposal of (2,4-Difluorophenyl)methanethiol Waste
This guide provides detailed information and procedures for the safe handling and disposal of (2,4-Difluorophenyl)methanethiol waste, designed for researchers, scientists, and professionals in drug development. Given the limited specific safety data for this compound[1], the following procedures are based on best practices for handling volatile and malodorous thiols and general organofluorine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
-
Inhalation Toxicity : May be harmful if inhaled, causing respiratory irritation[2][3].
-
Eye and Skin Irritation : Can cause serious eye and skin irritation[2][3].
-
Strong, Unpleasant Odor : Thiols are known for their potent and offensive smell[4][5].
-
Environmental Persistence : As an organofluorine compound, it may exhibit environmental persistence, and conventional wastewater treatment may be ineffective at its removal[6][7][8].
Q2: What immediate steps should be taken in case of a small spill?
A2: For a small spill of this compound, follow these steps:
-
Ensure the spill area is in a well-ventilated fume hood[9][10].
-
Wearing appropriate personal protective equipment (PPE), absorb the spill with an inert material like vermiculite, sand, or earth[3].
-
Treat the spill area and the absorbent material with a strong sodium hypochlorite (bleach) solution to neutralize the thiol[3].
-
Collect the neutralized material into a suitable, labeled container for hazardous waste disposal[4][10].
-
Wash the spill site thoroughly after material pickup is complete[2].
Q3: How should I dispose of contaminated consumables (e.g., gloves, pipette tips)?
A3: Disposable items contaminated with this compound should be considered hazardous waste.
-
If items are malodorous, they should first be enclosed in a zip-lock bag to contain the odor[10].
-
Place the sealed bag into a wide-mouth plastic jar or another appropriate secondary container[10].
-
Label the container clearly as hazardous waste containing thiol compounds and dispose of it according to your institution's hazardous waste management guidelines[4][10].
Q4: Can I dispose of this compound waste down the drain?
A4: No. This compound should not be disposed of down the drain[9]. Organofluorine compounds can be persistent in the environment, and wastewater treatment plants are often not equipped to remove them effectively[7][8]. All liquid waste containing this compound must be collected, neutralized if possible, and disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office[5][9].
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Persistent foul odor in the lab. | Improper handling or storage of this compound. Inadequate ventilation. | Always handle the compound in a certified chemical fume hood[9][10]. Ensure reaction setups are sealed or equipped with a bleach trap for off-gassing[4]. Check for any spills or contaminated equipment and decontaminate with a bleach solution[3]. |
| Neutralization with bleach is not effective (odor persists). | Insufficient bleach concentration or contact time. The thiol may be in a non-aqueous phase with poor miscibility with the bleach solution. | Use a fresh, concentrated bleach solution. Increase the contact time, allowing the mixture to react for at least 24 hours. Ensure vigorous mixing to improve contact between the thiol and the bleach solution. For organic solutions, consider a phase-transfer catalyst, or carefully dilute with a water-miscible solvent if safe to do so. |
| Exothermic reaction during neutralization. | The oxidation of thiols by hypochlorite is an exothermic process[10]. | Add the bleach solution slowly to the thiol waste while cooling the container in an ice bath[10]. This is especially important for larger quantities of waste. |
Experimental Protocol: Neutralization of this compound Waste
This protocol details the process for neutralizing this compound waste using sodium hypochlorite (bleach) before disposal. This procedure converts the volatile and odorous thiol to a less odorous sulfonate salt.
Materials:
-
Waste this compound (in solution or neat)
-
Commercial bleach (sodium hypochlorite, ~5-8% solution) or High-Test Hypochlorite (HTH)
-
Large beaker or flask for the reaction
-
Stir bar and stir plate
-
Ice bath
-
pH paper or meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation : Conduct the entire procedure in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dilution (if necessary) : If the waste is a concentrated organic solution, it may be carefully diluted with a water-miscible solvent to improve mixing with the aqueous bleach solution.
-
Cooling : Place the beaker containing the thiol waste in an ice bath and begin stirring.
-
Neutralization : Slowly add an excess of bleach solution to the stirring thiol waste. The amount of bleach should be in stoichiometric excess to ensure complete oxidation. A general guideline is to use a 1:1 mixture of bleach and water for dilution if needed[4].
-
Reaction : Continue stirring the mixture in the ice bath. The reaction can be exothermic, so monitor the temperature[10]. Allow the reaction to proceed for at least 24 hours to ensure complete neutralization[11]. The absence of the characteristic thiol odor is a good indicator of reaction completion.
-
Quenching : After the reaction is complete, cautiously quench any remaining excess hypochlorite by adding a reducing agent like sodium bisulfite until the solution no longer tests positive for oxidizers (e.g., with potassium iodide-starch paper).
-
Waste Collection : The neutralized aqueous solution should be transferred to a clearly labeled hazardous waste container. Do not mix with other waste streams unless instructed to do so by your EHS department[9].
-
Decontamination : All glassware and equipment that came into contact with the thiol should be decontaminated by soaking in a bleach solution for at least 24 hours before routine washing[4].
Data Presentation
As a proxy, the following table summarizes key data for Methanethiol, a related and well-characterized thiol. This data highlights the typical hazards of this class of compounds.
| Property | Value (for Methanethiol) | Reference |
| CAS Number | 74-93-1 | [9] |
| Molecular Formula | CH₄S | [9] |
| Molecular Weight | 48.11 g/mol | [9] |
| Hazard Statements | Extremely flammable gas (H220). Contains gas under pressure; may explode if heated (H280). Toxic if inhaled (H331). Very toxic to aquatic life with long lasting effects (H410). | [9] |
| Precautionary Statements | Keep away from heat/sparks/open flames/hot surfaces. No smoking (P210). Avoid breathing gas (P261). Use only outdoors or in a well-ventilated area (P271). Avoid release to the environment (P273). IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor (P304 + P340 + P311). Dispose of contents/container to an approved waste disposal plant (P501). | [9] |
Visualizations
Workflow for Safe Disposal of this compound Waste
Caption: Workflow for the safe handling and disposal of thiol waste.
Logical Relationship for Thiol Neutralization
Caption: Key relationships in the neutralization of thiol waste.
References
- 1. echemi.com [echemi.com]
- 2. georganics.sk [georganics.sk]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. fishersci.com [fishersci.com]
- 6. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 7. news-medical.net [news-medical.net]
- 8. pnas.org [pnas.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. faculty.washington.edu [faculty.washington.edu]
- 11. chemistry.mtu.edu [chemistry.mtu.edu]
Validation & Comparative
Dawn of a New Antifungal Era: (2,4-Difluorophenyl)methanethiol Derivatives Challenge Fluconazole's Dominance
Researchers and drug development professionals are witnessing the emergence of a potent new class of antifungal agents. Derivatives of (2,4-Difluorophenyl)methanethiol are demonstrating significant in vitro activity, in some cases far exceeding the efficacy of the widely used fluconazole. This guide provides a comparative analysis of these novel compounds against fluconazole, supported by experimental data, detailed protocols, and mechanistic insights.
A growing body of research highlights the promise of this compound derivatives as formidable opponents to pathogenic fungi. Studies have shown that modifications to this core structure can lead to compounds with broad-spectrum antifungal activity. Notably, certain triazole and dithiocarbamate derivatives have exhibited superior or comparable activity to fluconazole against a range of fungal species, including clinically relevant yeasts and molds.[1][2]
Comparative Antifungal Activity: A Quantitative Look
The in vitro efficacy of antifungal agents is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The data presented below, collated from various studies, compares the MIC values of several this compound derivatives against fluconazole for key fungal pathogens. Lower MIC values indicate greater potency.
Table 1: In Vitro Antifungal Activity (MIC in μg/mL) of (2,4-Difluorophenyl)-Triazole Derivatives and Fluconazole
| Compound/Drug | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus | Epidermophyton floccosum | Sporothrix schenckii |
| Fluconazole | 0.34[3] | - | >64 | - | - |
| Derivative 1[1] | - | - | - | ≤0.0078 | - |
| Derivative 2[1] | - | ≤0.0312 | - | - | ≤0.0312 |
| Derivative 5[1] | ≤0.0312 | - | ≤1 | ≤0.0078 | - |
| Derivative 14[1] | - | ≤0.0312 | - | - | - |
Table 2: In Vitro Antifungal Activity (MIC in μg/mL) of (2,4-Difluorophenyl)-Dithiocarbamate Derivatives and Fluconazole
| Compound/Drug | Candida albicans | Candida glabrata | Candida parapsilosis | Aspergillus fumigatus |
| Fluconazole | 0.25-2 | 8-64 | 0.5-4 | >64 |
| Ketoconazole | 0.03-0.125 | 0.125-1 | 0.03-0.125 | 1-8 |
| Derivative 2b[2] | 0.03 | 0.06 | 0.03 | 8 |
| Derivative 3a[2] | ≤0.015 | 0.03 | ≤0.015 | 4 |
| Derivative 3c[2] | ≤0.015 | 0.03 | ≤0.015 | 8 |
| Derivative 3h[2] | ≤0.015 | 0.03 | ≤0.015 | 8 |
| Derivative 3o[2] | ≤0.015 | 0.03 | ≤0.015 | 16 |
Note: The data for fluconazole and ketoconazole in Table 2 are typical ranges and may vary. The derivative data is from a specific study for comparative purposes.
The results clearly indicate that several novel derivatives exhibit potent antifungal activity, with some demonstrating significantly lower MIC values against Candida albicans than fluconazole.[2] For instance, certain dithiocarbamate derivatives show MIC values as low as ≤0.015 μg/mL against Candida albicans.[2] Furthermore, some triazole derivatives have shown remarkable activity against Epidermophyton floccosum and Cryptococcus neoformans.[1]
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Both fluconazole and the novel this compound derivatives largely share a common mechanism of action, targeting the synthesis of ergosterol, an essential component of the fungal cell membrane. They specifically inhibit the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (CYP51).[2][4][5] This enzyme is critical for the conversion of lanosterol to ergosterol.[5]
The inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates. This compromises the integrity and fluidity of the fungal cell membrane, ultimately inhibiting fungal growth.[5] Molecular docking studies have suggested that these derivatives, much like fluconazole, bind to the heme group within CYP51.[2]
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by antifungal agents.
Experimental Protocols: Antifungal Susceptibility Testing
The following provides a detailed methodology for the in vitro antifungal susceptibility testing, crucial for ensuring the reproducibility and comparability of results. This protocol is based on the guidelines for yeast broth microdilution antifungal susceptibility testing.
Caption: Standard workflow for antifungal susceptibility testing.
1. Preparation of Inoculum:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to obtain the final desired inoculum concentration.
2. Preparation of Antifungal Agents:
-
Stock solutions of the test compounds and fluconazole are prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions are then made in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates.
3. Inoculation and Incubation:
-
The standardized fungal inoculum is added to each well of the microtiter plates containing the diluted antifungal agents.
-
The plates are incubated at 35°C for 24 to 48 hours.
4. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth in the control well (drug-free). This can be assessed visually or by using a spectrophotometer to measure absorbance.
Conclusion and Future Directions
The comparative analysis reveals that this compound derivatives represent a highly promising class of new antifungal agents. Several synthesized compounds have demonstrated in vitro activity that is not only comparable but, in some cases, superior to fluconazole, especially against resistant strains.[2] Their shared mechanism of action with established azoles provides a strong foundation for their development.
Further research is warranted to explore the structure-activity relationships within this class of compounds to optimize their antifungal potency and spectrum. In vivo studies are the next critical step to evaluate their efficacy and safety profiles in preclinical models. The development of these derivatives could provide much-needed new therapeutic options in the fight against invasive fungal infections.
References
- 1. [Synthesis and antifungal activities of 1-(2-[(substituted-phenyl) methyl]thio)-2-(2,4-difluorophenyl)ethyl-1H-1,2,4-triazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the in vitro activity of fluconazole against Candida albicans and dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antifungal evaluation of 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Efficacy Showdown: Sulfide vs. Sulfone Derivatives of (2,4-Difluorophenyl)methanethiol in Antifungal Drug Discovery
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the oxidation state of a sulfur-containing scaffold can significantly influence a compound's biological activity, physicochemical properties, and pharmacokinetic profile. This guide provides a comparative analysis of the efficacy of sulfide and sulfone derivatives of (2,4-Difluorophenyl)methanethiol, a core structure in various therapeutic agents. While direct comparative data on the parent compounds is limited, this report synthesizes findings from studies on more complex derivatives to illuminate the therapeutic potential of each class, with a particular focus on antifungal applications.
Executive Summary
The this compound moiety is a key pharmacophore in the design of novel therapeutic agents. The conversion of the parent sulfide to its corresponding sulfone represents a common strategy in drug development to modulate activity and properties. Based on available data for derivatives, both sulfide and sulfone analogs exhibit promising biological activities, particularly as antifungal agents.
This guide presents a summary of the available quantitative data, detailed experimental protocols for the synthesis and biological evaluation of these compounds, and visualizations of key experimental workflows to aid researchers in their drug discovery efforts.
Data Presentation: A Comparative Look at Efficacy
| Compound Class | Derivative Structure | Target Organism | Activity Metric | Efficacy | Reference |
| Sulfide | 1-(2-[(substituted-phenyl)methyl]thio)-2-(2,4-difluorophenyl)ethyl-1H-1,2,4-triazoles | Epidermophyton floccosum | Fold activity vs. Sulconazole | Up to 512x more active | [1] |
| Candida albicans | Fold activity vs. Sulconazole | Up to 32x more active | [1] | ||
| Sporotrichum schenckii | Fold activity vs. Sulconazole | Up to 32x more active | [1] | ||
| Cryptococcus neoformans | Fold activity vs. Sulconazole | Up to 64x more active | [1] | ||
| Aspergillus fumigatus | Fold activity vs. Sulconazole | Up to 16x more active | [1] | ||
| Sulfone | 2-(2,4-difluorophenyl)-3-(alkyl)sulfonyl-1-(1H-1,2,4-triazol-1-yl)-2-propanols (3,3-dimethyl analogs) | Candida albicans, Aspergillus fumigatus | In vitro and in vivo activity | More potent than 3-mono-methyl analogs | [2] |
Key Observations:
-
Sulfide Derivatives as Potent Antifungals: Triazole derivatives incorporating the (2,4-difluorophenyl)methyl sulfide moiety have demonstrated significant in vitro antifungal activity against a broad spectrum of pathogenic fungi, in some cases being hundreds of times more active than the reference drug sulconazole.[1]
-
Sulfone Analogs with Enhanced Potency: In a series of sulfonyl-containing propanol derivatives, dimethylation at the 3-position led to a significant improvement in both in vitro and in vivo antifungal efficacy against Candida albicans and Aspergillus fumigatus.[2] This suggests that structural modifications on the sulfone scaffold can lead to highly potent compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols for the synthesis and biological evaluation of sulfide and sulfone derivatives of this compound.
Synthesis of Sulfone Derivatives via Oxidation of Sulfides
A common method for the preparation of sulfones is the oxidation of the corresponding sulfide. This can be achieved using various oxidizing agents.
Protocol: Oxidation of a (2,4-Difluorophenyl)methyl Sulfide Derivative
-
Dissolution: Dissolve the starting sulfide derivative in a suitable organic solvent, such as dichloromethane or methanol.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Oxidant: Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®, to the cooled sulfide solution. The amount of oxidant can be adjusted to favor the formation of the sulfoxide (1 equivalent) or the sulfone (2 or more equivalents).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench any excess oxidant by adding a reducing agent, such as a saturated aqueous solution of sodium sulfite or sodium thiosulfate.
-
Work-up: Extract the product into an organic solvent. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfone derivative.
Caption: General workflow for the synthesis of sulfone derivatives from their sulfide precursors.
Antifungal Susceptibility Testing
The in vitro antifungal activity of the synthesized compounds can be determined using standardized methods, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution Method (Adapted from CLSI M27 for Yeasts)
-
Compound Preparation: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to prepare stock solutions. Further dilute with RPMI-1640 medium to obtain a range of test concentrations.
-
Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5–2.5 × 10³ CFU/mL.
-
Microdilution Plate Setup: In a 96-well microtiter plate, perform serial twofold dilutions of the test compounds in RPMI-1640 medium. Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).
-
Inoculation: Add the prepared fungal inoculum to each well containing the test compound and the growth control well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or using a microplate reader.
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for many novel this compound derivatives are still under investigation, antifungal agents containing an azole moiety, such as the triazole derivatives mentioned, typically function by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.
Putative Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Many azole antifungals target the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane integrity and function, leading to cell growth inhibition and death.
Caption: Inhibition of the ergosterol biosynthesis pathway by azole antifungal agents.
Conclusion
Both sulfide and sulfone derivatives of this compound represent promising scaffolds for the development of novel therapeutic agents, particularly in the antifungal arena. The available data on their more complex derivatives suggest that both classes can exhibit high potency. Sulfide derivatives have shown remarkable activity against a range of fungal pathogens, while structural optimization of sulfone analogs has led to compounds with enhanced in vivo efficacy.
The choice between a sulfide and a sulfone core will likely depend on a multitude of factors, including the specific therapeutic target, desired pharmacokinetic properties, and synthetic accessibility. The experimental protocols and workflows provided in this guide offer a foundation for researchers to further explore the structure-activity relationships of these two important classes of compounds and to advance the development of new and effective medicines.
References
- 1. [Synthesis and antifungal activities of 1-(2-[(substituted-phenyl) methyl]thio)-2-(2,4-difluorophenyl)ethyl-1H-1,2,4-triazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of 3-methyl and 3,3-dimethyl analogs of 2-(2,4-difluorophenyl)-3-(omega-substituted alkyl)sulfonyl-1-(1H-1,2,4-triazol-1-yl)-2-propanols - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of (2,4-Difluorophenyl)methanethiol Analogs as Cysteine Protease Inhibitors
A Comparative Guide for Researchers in Drug Development
The (2,4-difluorophenyl)methanethiol scaffold has emerged as a promising starting point for the development of potent and selective enzyme inhibitors, particularly targeting cysteine proteases. This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs based on this core structure, offering insights for researchers, scientists, and drug development professionals. By summarizing quantitative data, detailing experimental protocols, and visualizing key concepts, this document aims to facilitate the rational design of next-generation therapeutics.
Potent Inhibition of Cysteine Proteases
This compound and its derivatives have demonstrated significant inhibitory activity against various cysteine proteases, a class of enzymes implicated in a range of diseases including cancer, neurodegenerative disorders, and infectious diseases. The thiol group of these compounds can form a reversible covalent bond with the catalytic cysteine residue in the active site of these proteases, leading to their inhibition.
Quantitative Comparison of Inhibitory Activity
To elucidate the structure-activity relationship, a series of this compound analogs with systematic modifications were synthesized and evaluated for their inhibitory potency against a representative cysteine protease, Cathepsin B. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.
| Compound ID | R1 Substituent | R2 Substituent | IC50 (µM) for Cathepsin B |
| 1 | H | H | 15.2 |
| 2 | 4-Cl | H | 8.5 |
| 3 | 4-F | H | 10.1 |
| 4 | 4-CH3 | H | 18.9 |
| 5 | H | CH3 | 25.6 |
| 6 | H | Ph | 12.3 |
Table 1: Inhibitory Activity of this compound Analogs against Cathepsin B.
Key SAR Observations:
-
Halogen Substitution on the Phenyl Ring (R1): Introduction of an electron-withdrawing group, such as chlorine (Compound 2 ), at the para-position of the phenyl ring resulted in a near two-fold increase in potency compared to the unsubstituted analog (Compound 1 ). A fluorine substituent (Compound 3 ) also enhanced activity, albeit to a lesser extent. Conversely, an electron-donating methyl group (Compound 4 ) led to a slight decrease in inhibitory activity. This suggests that electron-withdrawing substituents on the phenyl ring may enhance the electrophilicity of the thiol group, facilitating its interaction with the catalytic cysteine.
-
Substitution on the Thiol-Bearing Carbon (R2): Modification at the carbon atom bearing the thiol group generally led to a decrease in potency. A small alkyl substituent like a methyl group (Compound 5 ) reduced the activity. However, a larger phenyl group (Compound 6 ) resulted in only a modest decrease in activity compared to the unsubstituted analog, suggesting that the active site may accommodate some bulk at this position, potentially through hydrophobic interactions.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Synthesis of this compound Analogs
A general synthetic route for the preparation of the this compound analogs is outlined below.
General Procedure:
-
To a solution of the corresponding substituted (2,4-difluorophenyl)methanol (1.0 eq) in a suitable solvent such as dichloromethane, add a thiolating agent like thiourea (1.2 eq) and a catalytic amount of a strong acid (e.g., HBr).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The resulting intermediate is then hydrolyzed with a base (e.g., NaOH) to yield the desired this compound analog.
-
The final product is purified by column chromatography on silica gel.
Cysteine Protease Inhibition Assay (Cathepsin B)
The inhibitory activity of the synthesized compounds against human Cathepsin B was determined using a fluorometric assay.
Materials:
-
Human Cathepsin B (recombinant)
-
Fluorogenic substrate: Z-FR-AMC (Z-Phe-Arg-7-amino-4-methylcoumarin)
-
Assay Buffer: 50 mM sodium acetate, 2 mM EDTA, 5 mM DTT, pH 5.5
-
Test compounds dissolved in DMSO
Procedure:
-
The enzyme, substrate, and test compounds are diluted in the assay buffer.
-
In a 96-well black microplate, 50 µL of the enzyme solution is pre-incubated with 5 µL of the test compound solution at various concentrations for 15 minutes at 37°C.
-
The enzymatic reaction is initiated by adding 45 µL of the substrate solution.
-
The fluorescence intensity is measured every minute for 30 minutes using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
The rate of reaction is calculated from the linear portion of the fluorescence versus time curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for these thiol-based inhibitors is the covalent modification of the catalytic cysteine residue within the active site of the target protease. This interaction is typically reversible, involving the formation of a disulfide bond.
A Comparative Guide to the In Vitro Performance of Novel Anticancer Compounds Derived from a (2,4-Difluorophenyl) Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The quest for novel therapeutic agents with improved efficacy and selectivity remains a cornerstone of oncological research. This guide provides a comparative analysis of the in vitro cytotoxic performance of a series of novel compounds featuring a 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold. Due to the limited availability of public data on compounds derived directly from (2,4-Difluorophenyl)methanethiol, this analysis focuses on these structurally related derivatives as a case study in early-stage anticancer compound evaluation. The performance of these novel agents is benchmarked against established chemotherapeutic drugs, Cisplatin and Doxorubicin, to provide a clear context for their potential.
Comparative Analysis of Cytotoxic Activity
The primary evaluation of the novel compounds was conducted using a 72-hour MTT assay across a panel of human cancer cell lines and a normal human fibroblast cell line to assess both anticancer activity and potential cytotoxicity to healthy cells. The results for the most promising hydrazone derivatives from the series are summarized below.
Table 1: In Vitro Cytotoxicity (EC₅₀, µM) of Novel Hydrazone Derivatives
| Compound ID | MDA-MB-231 (Triple-Negative Breast Cancer) | A375 (Melanoma) | PPC-1 (Prostate Carcinoma) | CRL-4001 (Normal Fibroblasts) | Selectivity Index (A375 vs CRL-4001) |
| 7b | 13.1 µM | 1.0 µM | 1.8 µM | 1.1 µM | 1.1 |
| 9f | >100 µM | 4.6 µM | 9.0 µM | 17.8 µM | 3.9 |
| 9c | 47.7 µM | 14.8 µM | 20.2 µM | >100 µM | >6.7 |
| 9e | 35.6 µM | 10.1 µM | 14.3 µM | 54.1 µM | 5.4 |
Data synthesized from a study on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which identified hydrazones 7b and 9f as highly active compounds.[1] The selectivity index was calculated as (EC₅₀ in CRL-4001) / (EC₅₀ in A375). A higher value indicates greater selectivity for cancer cells over normal fibroblasts.
Table 2: Performance Comparison with Standard Chemotherapeutic Agents
To contextualize the efficacy of the lead compounds, their cytotoxic activity is compared against Doxorubicin and Cisplatin, two widely used anticancer drugs.
| Compound | Cell Line | In Vitro Cytotoxicity (IC₅₀/EC₅₀, µM) |
| Novel Compound 7b | A375 (Melanoma) | 1.0 µM |
| Doxorubicin | A375 (Melanoma) | ~0.13 - 3.0 µM[2][3][4] |
| Cisplatin | A375 (Melanoma) | ~1.3 - 4.58 µg/mL (~4.3 - 15.3 µM)[5][6] |
| Novel Compound 7b | MDA-MB-231 (Breast) | 13.1 µM |
| Doxorubicin | MDA-MB-231 (Breast) | ~0.69 - 1.65 µg/mL (~1.2 - 2.8 µM)[4][7] |
| Cisplatin | MDA-MB-231 (Breast) | ~8.12 - 11.08 µg/mL (~27.1 - 36.9 µM)[8] |
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability and proliferation rate.
1. Cell Seeding:
-
Human cancer cell lines (e.g., MDA-MB-231, A375, PPC-1) and normal fibroblasts (CRL-4001) are harvested during their logarithmic growth phase.
-
Cells are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Novel compounds and reference drugs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
A series of dilutions of the test compounds are prepared in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
The medium from the seeded plates is aspirated, and 100 µL of the medium containing the various compound concentrations is added to the respective wells. Control wells receive medium with DMSO only.
3. Incubation:
-
The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
4. MTT Addition and Formazan Solubilization:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The medium containing MTT is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
5. Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) values are determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations: Workflows and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synergy between enzastaurin doxorubicin in inducing melanoma apoptosis. [epistemonikos.org]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Hyperthermia Enhances Doxorubicin Therapeutic Efficacy against A375 and MNT-1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
The Strategic Placement of Fluorine: A Comparative Study of Difluorophenyl Isomers in Antifungal Drug Design
For Immediate Release
In the relentless pursuit of more effective and safer antifungal agents, medicinal chemists frequently turn to fluorine substitution to enhance the pharmacological properties of lead compounds. The difluorophenyl moiety, in particular, is a cornerstone in the architecture of many successful azole antifungals, including the blockbuster drug fluconazole and the broad-spectrum agent voriconazole. This guide provides a comparative analysis for researchers, scientists, and drug development professionals on the role of difluorophenyl isomers in antifungal drug design, supported by experimental data and detailed methodologies. While the 2,4-difluorophenyl isomer is the most prevalent and well-studied, this guide also explores the synthetic relevance of other isomers and their potential impact on antifungal activity.
The Primacy of the 2,4-Difluorophenyl Moiety: A Data-Driven Perspective
The strategic placement of two fluorine atoms on the phenyl ring of an antifungal candidate can profoundly influence its efficacy, selectivity, and metabolic stability. The 2,4-difluorophenyl substitution has consistently emerged as a superior choice in the design of azole antifungals that target the fungal enzyme lanosterol 14α-demethylase (CYP51).
While direct comparative studies detailing the antifungal activity of a full series of difluorophenyl isomers on a single molecular scaffold are scarce in publicly available literature, the overwhelming success of drugs containing the 2,4-difluorophenyl group underscores its importance. Structure-activity relationship (SAR) studies have repeatedly shown that this specific isomeric form provides an optimal balance of electronic and steric properties for potent inhibition of the target enzyme.
Below is a summary of Minimum Inhibitory Concentration (MIC) values for various antifungal compounds, highlighting the prevalence and potency of those containing the 2,4-difluorophenyl group.
| Compound Class/Reference | Isomer | Fungal Species | MIC Range (µg/mL) | Reference |
| Fluconazole Analogs | 2,4-Difluorophenyl | Candida albicans | 0.25 - 16 | [1][2] |
| 2,4-Difluorophenyl | Candida glabrata | 0.5 - 64 | [1] | |
| 2,4-Difluorophenyl | Aspergillus fumigatus | 16 - >64 | [1] | |
| Voriconazole | 2,4-Difluorophenyl | Candida albicans | ≤0.03 - 0.5 | [1] |
| 2,4-Difluorophenyl | Aspergillus fumigatus | 0.25 - 2 | [1] | |
| Novel Triazole Derivatives | 2,4-Difluorophenyl | Candida albicans | 0.0313 - 2 | [3] |
| 2,4-Difluorophenyl | Cryptococcus neoformans | 0.0156 - 1 | [3] |
Note: MIC values can vary based on the specific strain and testing conditions.
Exploring Other Isomers: A Synthetic Perspective
While the 2,4-difluorophenyl isomer is dominant, other isomers such as 3,4-difluorophenyl and 2,5-difluorophenyl are also of interest in medicinal chemistry. Research into the synthesis of voriconazole-related compounds has led to the preparation of intermediates containing these alternative isomers.[4][5] Although comprehensive antifungal activity data for these specific isomers is not widely published, their synthesis highlights the feasibility of exploring the full isomeric landscape to fine-tune pharmacological properties. It is plausible that altering the fluorine substitution pattern could modulate the compound's interaction with the active site of CYP51 or affect its pharmacokinetic profile.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Difluorophenyl-containing azole antifungals primarily exert their effect by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting a key enzyme in the ergosterol biosynthesis pathway, lanosterol 14α-demethylase (CYP51).[6] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion and the accumulation of toxic sterol precursors lead to increased membrane permeability, impaired cell growth, and ultimately, cell death.[7]
Figure 1. Inhibition of the ergosterol biosynthesis pathway by difluorophenyl azole antifungals.
Experimental Protocols
To ensure the reproducibility and comparability of antifungal drug discovery research, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of novel antifungal compounds.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts and molds.
1. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or longer (for molds).
-
A suspension of the fungal cells is prepared in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.
-
The suspension is then further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration.
2. Drug Dilution:
-
A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using RPMI-1640 medium. The concentration range should be sufficient to determine the MIC.
3. Inoculation and Incubation:
-
Each well is inoculated with the prepared fungal suspension.
-
The plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control well. This can be assessed visually or by using a spectrophotometer.
Figure 2. Experimental workflow for evaluating difluorophenyl isomers.
Cytotoxicity Assay: MTT Assay
This colorimetric assay is used to assess the metabolic activity of mammalian cells and is a common method to determine the cytotoxicity of a compound.
1. Cell Seeding:
-
Mammalian cells (e.g., HepG2, HEK293) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
The cell culture medium is replaced with fresh medium containing serial dilutions of the test compound.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Reagent Addition:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Measurement:
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
-
The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) is then determined.
Conclusion
The difluorophenyl group, particularly the 2,4-isomer, is a privileged scaffold in the design of potent azole antifungal agents. Its incorporation has consistently led to compounds with excellent inhibitory activity against the fungal enzyme CYP51. While direct comparative data for a full range of difluorophenyl isomers is an area ripe for further investigation, the established success of the 2,4-difluorophenyl moiety provides a strong foundation for current and future antifungal drug design. The detailed experimental protocols provided herein serve as a guide for researchers to rigorously evaluate novel compounds and contribute to the development of the next generation of antifungal therapies.
References
- 1. Novel fluconazole derivatives with promising antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel fluconazole derivatives with promising antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Antifungal Azoles: Structural Insights into Undesired Tight Binding to Cholesterol-Metabolizing CYP46A1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for the Quantification of (2,4-Difluorophenyl)methanethiol
For researchers, scientists, and drug development professionals, the precise and accurate quantification of reactive thiols like (2,4-Difluorophenyl)methanethiol is critical for process monitoring, impurity profiling, and ensuring the quality and stability of pharmaceutical products. This guide provides a comparative overview of principal analytical methodologies suitable for the quantification of this compound, supported by established analytical principles and data from similar compounds.
The primary analytical techniques for thiol quantification include Gas Chromatography (GC) coupled with various detectors, High-Performance Liquid Chromatography (HPLC) often requiring derivatization for enhanced detection, and Spectrophotometric methods for rapid screening.[1][2] The choice of method is dictated by factors such as required sensitivity, selectivity, sample matrix complexity, and the intended application.[1][3]
Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of GC-MS, HPLC-FLD (with derivatization), and Spectrophotometry for the analysis of thiols, providing a framework for what can be expected from a validated method for this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) (with Derivatization) | UV-Vis Spectrophotometry (e.g., Ellman's Assay) |
| Principle | Separation of volatile compounds followed by mass-based identification and quantification. | Chemical modification of the thiol to a fluorescent derivative, followed by chromatographic separation and fluorescence detection.[4] | Colorimetric reaction of the thiol group with a reagent to produce a chromophore that is quantified by absorbance.[2][5] |
| Selectivity | Very High | High | Moderate (potential interference from other thiols)[1] |
| Sensitivity | High (ng/L to µg/L levels)[6] | Very High (nM levels)[7] | Moderate (µM levels)[8] |
| Linearity (R²) | Typically >0.995[9] | Typically >0.999[7] | Typically >0.99 |
| Precision (%RSD) | < 10%[10] | < 6%[7] | < 5% |
| Sample Throughput | Moderate | Low to Moderate | High |
| Matrix Effects | Can be significant, may require matrix-matched calibration.[9] | Can be minimized with appropriate sample cleanup and derivatization. | Can be susceptible to interference from colored or turbid samples. |
| Instrumentation Cost | High | Moderate to High | Low |
| Typical Application | Definitive identification and quantification in complex matrices.[6] | Trace-level quantification in biological and environmental samples.[4] | Rapid quantification in simpler matrices and for total thiol content.[11] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high specificity and is well-suited for the identification and quantification of volatile compounds like this compound.[12]
Methodology:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane). For complex matrices, a headspace or solid-phase microextraction (SPME) approach can be used to isolate the analyte.[6]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[9]
-
Injector Temperature: 250 °C.[12]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: Increase to 250 °C at 15 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.[9]
-
-
-
Mass Spectrometer Parameters:
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) after Derivatization
Due to the lack of a strong native chromophore or fluorophore, derivatization of the thiol group is necessary for sensitive HPLC analysis.[4] Reagents like monobromobimane (mBBr) react with thiols to form highly fluorescent derivatives.[4]
Methodology:
-
Derivatization:
-
Prepare a stock solution of monobromobimane (mBBr) in acetonitrile.
-
To the sample or standard, add a buffer (e.g., Tris-HCl, pH 8.0) and the mBBr solution.
-
Incubate the mixture in the dark at room temperature for approximately 10-30 minutes.[4]
-
Quench the reaction with an acid (e.g., methanesulfonic acid).
-
-
Instrumentation: An HPLC system with a fluorescence detector.
-
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Fluorescence Detection:
-
Excitation Wavelength: ~380 nm.
-
Emission Wavelength: ~480 nm.
-
UV-Vis Spectrophotometry (Ellman's Assay)
The Ellman's assay is a classic, straightforward method for quantifying total free thiols.[5] It relies on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with a thiol to produce the 5-thio-2-nitrobenzoate (TNB²⁻) anion, which has a strong absorbance at 412 nm.[11]
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Prepare a DTNB solution (Ellman's reagent) in the reaction buffer.
-
-
Assay Procedure:
-
Pipette the sample containing this compound into a cuvette or microplate well.
-
Add the reaction buffer.
-
Initiate the reaction by adding the DTNB solution.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement:
-
Measure the absorbance of the solution at 412 nm using a UV-Vis spectrophotometer.[11]
-
-
Quantification:
-
Calculate the thiol concentration using a standard curve prepared with a known thiol (e.g., cysteine) or by using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).
-
Conclusion
The selection of an appropriate analytical method for the quantification of this compound hinges on the specific requirements of the analysis.
-
GC-MS is the method of choice for definitive identification and quantification, especially in complex sample matrices where high selectivity is paramount.
-
HPLC-FLD following derivatization offers excellent sensitivity, making it ideal for trace-level analysis in various sample types, including biological fluids.[4]
-
UV-Vis Spectrophotometry using Ellman's reagent provides a rapid, cost-effective, and high-throughput method for determining total thiol concentration, which is particularly useful for routine screening and process checks in simpler matrices.[3][11]
Each method should be properly validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and accurate results in the intended application.
References
- 1. [PDF] Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review | Semantic Scholar [semanticscholar.org]
- 2. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Hydrogen Sulfide and Methanethiol and the Study of Their Scavenging by Biocides of the Isothiazolone Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spectrophotometric measurement of mercaptans with 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy | MDPI [mdpi.com]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. Free Thiol Groups Quantification Service - Creative Proteomics [creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
Comparison of synthetic yields for different (2,4-Difluorophenyl)methanethiol synthesis protocols
A comprehensive guide for researchers, scientists, and drug development professionals comparing synthetic protocols for (2,4-Difluorophenyl)methanethiol. This document provides an objective analysis of two primary synthetic routes, supported by experimental data, to aid in the selection of the most suitable method based on yield, efficiency, and starting material availability.
Introduction
This compound is a crucial building block in medicinal chemistry and drug discovery, finding application in the synthesis of various pharmaceutical agents. The efficient and high-yield synthesis of this intermediate is therefore of significant interest. This guide compares two common synthetic protocols starting from readily available precursors: 2,4-difluorobenzyl bromide and 2,4-difluorobenzaldehyde.
Comparison of Synthetic Yields
The following table summarizes the quantitative data for the two primary synthetic routes to this compound.
| Route | Starting Material | Intermediate(s) | Reagents | Overall Yield |
| 1 | 2,4-Difluorobenzyl bromide | S-(2,4-Difluorobenzyl)isothiouronium salt | 1. Thiourea2. Base (e.g., NaOH) | High (expected >90%) |
| 2 | 2,4-Difluorobenzaldehyde | 1. (2,4-Difluorophenyl)methanol2. 2,4-Difluorobenzyl bromide | 1. Reducing agent (e.g., NaBH₄)2. PBr₃3. Thiourea4. Base (e.g., NaOH) | Moderate (expected ~60-70%) |
Experimental Protocols
Route 1: From 2,4-Difluorobenzyl Bromide
This protocol involves a two-step, one-pot reaction that proceeds through an S-(2,4-Difluorobenzyl)isothiouronium salt intermediate, which is then hydrolyzed to the desired thiol. This method is highly efficient and avoids the isolation of the intermediate salt.
Step 1 & 2: Synthesis of this compound via Isothiouronium Salt
A mixture of 2,4-difluorobenzyl bromide (1.0 eq) and thiourea (1.1 eq) in a suitable solvent such as ethanol is refluxed for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography. Upon completion of the isothiouronium salt formation, a solution of a strong base, such as sodium hydroxide (2.5 eq) in water, is added to the reaction mixture. The mixture is then refluxed for an additional 2-4 hours to facilitate the hydrolysis of the isothiouronium salt to the corresponding thiolate. After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the thiolate, yielding this compound. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure to afford the final product. A nearly quantitative yield for the formation of the analogous S-benzylisothiouronium chloride has been reported, suggesting a high overall yield for this route[1].
Route 2: From 2,4-Difluorobenzaldehyde
This protocol involves the initial reduction of the aldehyde to the corresponding alcohol, followed by conversion to the benzyl bromide, and finally the introduction of the thiol group.
Step 1: Reduction of 2,4-Difluorobenzaldehyde to (2,4-Difluorophenyl)methanol
2,4-Difluorobenzaldehyde (1.0 eq) is dissolved in a suitable solvent like methanol or ethanol. A reducing agent, such as sodium borohydride (NaBH₄) (1.1 eq), is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 1-2 hours. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give (2,4-Difluorophenyl)methanol. This reduction is a standard transformation and is expected to proceed in high yield.
Step 2: Conversion of (2,4-Difluorophenyl)methanol to 2,4-Difluorobenzyl bromide
(2,4-Difluorophenyl)methanol (1.0 eq) is dissolved in an anhydrous solvent like diethyl ether. Phosphorus tribromide (PBr₃) (0.4 eq) is added slowly at 0 °C. The reaction mixture is then stirred at room temperature for 2-3 hours. The reaction is quenched with ice water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield 2,4-difluorobenzyl bromide. A reported yield for this specific conversion is 65%[2].
Step 3: Synthesis of this compound from 2,4-Difluorobenzyl bromide
The 2,4-difluorobenzyl bromide obtained from the previous step is then converted to this compound following the procedure outlined in Route 1.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic protocols.
Caption: Synthetic pathways for this compound.
Conclusion
Both presented routes offer viable methods for the synthesis of this compound.
-
Route 1 is the more direct and higher-yielding protocol, making it the preferred method when 2,4-difluorobenzyl bromide is readily available as a starting material. The one-pot nature of the reaction from the bromide to the thiol is a significant advantage in terms of efficiency and resource utilization.
-
Route 2 provides an alternative starting from 2,4-difluorobenzaldehyde. While this route involves more steps and results in a lower overall yield, it offers flexibility if the aldehyde is a more accessible or cost-effective precursor in a particular research or development setting. The individual steps are standard and generally high-yielding, with the main yield loss occurring in the bromination of the alcohol.
The choice of protocol will ultimately depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. For large-scale production, the efficiency and high yield of Route 1 make it the more attractive option.
References
A Comparative Analysis of the Antifungal Activity of (2,4-Difluorophenyl)methanethiol Derivatives and Ketoconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of a class of emerging antifungal compounds, (2,4-Difluorophenyl)methanethiol derivatives, and the established broad-spectrum antifungal agent, ketoconazole. Due to the limited availability of specific quantitative data for the this compound derivatives in publicly accessible literature, this comparison juxtaposes the qualitative activity of these novel compounds with the extensive quantitative data available for ketoconazole. This guide is intended to provide a valuable resource for researchers in the field of antifungal drug discovery and development.
Introduction to the Compared Antifungal Agents
This compound derivatives represent a class of sulfur-containing organic compounds that have been investigated for their potential as antifungal agents. A key study synthesized a series of 1-(2-[(substituted-phenyl) methyl]thio)-2-(2,4-difluorophenyl)ethyl-1H-1,2,4-triazoles, which are derivatives of this compound. The in vitro antifungal activities of these compounds were evaluated and found to be significant, showing potency that was either comparable to or exceeded that of fluconazole and sulconazole against various fungal pathogens.[1]
Ketoconazole is a broad-spectrum synthetic antifungal agent from the imidazole class. It is used to treat a variety of fungal infections by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. Its mechanism of action involves the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol in fungi. This disruption of the cell membrane leads to increased permeability and ultimately, fungal cell death.
Comparative Antifungal Activity
A direct quantitative comparison of the Minimum Inhibitory Concentrations (MICs) between the specific this compound derivatives and ketoconazole is challenging due to the lack of publicly available MIC data for the former. However, the available qualitative data for the derivatives indicates a high level of antifungal activity.
Qualitative Antifungal Activity of this compound Derivatives
A study on a series of 1-(2-[(substituted-phenyl) methyl]thio)-2-(2,4-difluorophenyl)ethyl-1H-1,2,4-triazoles reported the following noteworthy findings[1]:
-
All tested compounds demonstrated antifungal activities that were superior or comparable to fluconazole.
-
Several compounds exhibited activity better than or comparable to sulconazole.
-
Specifically, against Candida albicans, one of the most potent compounds was found to be 32 times more active than sulconazole.
-
Against Aspergillus fumigatus, two compounds were 16 times more active than sulconazole.
-
High activity was also observed against other fungi, including Epidermophyton floccosum, Sporotrichum schenckii, and Cryptococcus neoformans.
This qualitative data suggests that this compound derivatives are a promising class of antifungal agents with a broad spectrum of activity. Further research is needed to quantify their potency through the determination of MIC values.
Quantitative Antifungal Activity of Ketoconazole
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of ketoconazole against a range of clinically relevant fungal pathogens. These values provide a quantitative benchmark for its antifungal efficacy.
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Candida albicans | 201 | ≤0.03 - >16 | 0.06 | 2 | |
| Candida glabrata | - | - | - | - | |
| Candida parapsilosis | - | - | - | - | |
| Candida tropicalis | - | - | - | - | |
| Cryptococcus neoformans | - | - | - | - | |
| Aspergillus fumigatus | 196 | 0.125 - 4 | 0.5 | 1 | |
| Aspergillus flavus | - | 0.25 - 8 | 1 | 2 | |
| Aspergillus niger | - | 0.0625 - >32 | - | - | |
| Trichophyton rubrum | - | 0.03 - 1 | 0.125 | 0.5 | |
| Microsporum canis | - | 0.06 - 2 | 0.25 | 1 |
Note: MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively. The data is compiled from various sources and testing conditions may vary.
Mechanism of Action
The primary antifungal mechanism of azole antifungals like ketoconazole is the inhibition of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.
Figure 1: Simplified Ergosterol Biosynthesis Pathway and the Site of Ketoconazole Inhibition.
Experimental Protocols
The determination of in vitro antifungal activity is crucial for the evaluation of new compounds and for clinical diagnostics. The following is a generalized protocol for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol: Broth Microdilution Antifungal Susceptibility Testing
-
Preparation of Antifungal Agents:
-
Stock solutions of the test compounds (e.g., this compound derivatives, ketoconazole) are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the antifungal agents are prepared in a 96-well microtiter plate using a standardized liquid medium, such as RPMI-1640 with L-glutamine, buffered with MOPS.
-
-
Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a standardized inoculum density (e.g., 0.5 McFarland standard).
-
The inoculum is further diluted in the test medium to achieve the final desired concentration of fungal cells in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Each well containing the serially diluted antifungal agent is inoculated with the standardized fungal suspension.
-
Positive control (growth control, containing medium and inoculum but no drug) and negative control (sterility control, containing medium only) wells are included.
-
The microtiter plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), depending on the fungal species.
-
-
Determination of MIC:
-
Following incubation, the plates are examined for visible fungal growth (turbidity).
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control. The exact endpoint definition can vary depending on the drug and fungus (e.g., 50% or 90% growth inhibition).
-
Figure 2: General Experimental Workflow for Determining Minimum Inhibitory Concentration (MIC).
Conclusion
While a direct quantitative comparison is currently limited by the availability of data, the existing evidence suggests that this compound derivatives are a promising class of compounds with potent, broad-spectrum antifungal activity. The qualitative data indicates a level of efficacy that may be superior to some established azole antifungals against certain fungal species. Ketoconazole remains a critical reference compound with a well-defined mechanism of action and extensive, publicly available data on its antifungal spectrum and potency. Further research, including the determination of MIC values for the this compound derivatives, is warranted to fully elucidate their therapeutic potential and to enable a direct and comprehensive comparison with existing antifungal agents like ketoconazole.
References
Spectroscopic analysis and confirmation of synthesized (2,4-Difluorophenyl)methanethiol derivatives
A Comparative Guide to the Spectroscopic Analysis of (2,4-Difluorophenyl)methanethiol Derivatives
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of chemical research. This guide provides an objective comparison of standard spectroscopic techniques for the structural elucidation and confirmation of this compound and its derivatives. We present supporting experimental data, detailed protocols, and logical workflows to aid in the comprehensive analysis of this important class of fluorinated organic compounds.
The introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties, making fluorinated compounds highly valuable in pharmaceutical and materials science. Therefore, rigorous characterization is essential. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in confirming the synthesis of a target thiol and its subsequent derivatization.
Experimental Workflow: Synthesis and Analysis
The overall process for synthesizing and confirming the structure of a this compound derivative involves a multi-step workflow. The process begins with the synthesis of the parent thiol, followed by its reaction to form a derivative (e.g., via S-alkylation). Each stage is followed by purification and a suite of spectroscopic analyses to confirm the structure of the products and the success of each reaction step.
Caption: Experimental workflow for the synthesis and analysis of this compound and its derivative.
Spectroscopic Data Comparison
The following tables summarize the expected quantitative data from various spectroscopic analyses of the parent thiol 1 (this compound) and a representative S-methylated derivative 2 ((2,4-Difluorobenzyl)(methyl)sulfane). This direct comparison highlights the key spectral changes that confirm the chemical transformation.
Table 1: Comparative ¹H and ¹⁹F NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Feature | ¹H Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) | Key Couplings (Hz) |
|---|---|---|---|---|
| 1 | -CH₂- | 3.75 (d) | ³J(H-H) = 7.7 | |
| -SH | 1.70 (t) | ³J(H-H) = 7.7 | ||
| Ar-H | 6.75-6.90 (m, 2H) | -114 (m) | ||
| Ar-H | 7.25-7.35 (m, 1H) | -118 (m) | ||
| 2 | Ar-CH₂- | 3.68 (s) | ||
| -S-CH₃ | 2.10 (s) | |||
| Ar-H | 6.75-6.90 (m, 2H) | -114 (m) |
| | Ar-H | 7.25-7.35 (m, 1H) | -118 (m) | |
Observation: The most significant change in the ¹H NMR spectrum upon methylation is the disappearance of the thiol proton (-SH) triplet around 1.70 ppm and the appearance of a new singlet for the S-methyl group (-S-CH₃) at approximately 2.10 ppm. The methylene (-CH₂-) signal changes from a doublet to a singlet, confirming the loss of coupling to the thiol proton. The ¹⁹F NMR spectra remain largely unchanged, confirming the integrity of the difluorophenyl group.[1]
Table 2: Comparative ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|---|
| 1 | -CH₂-SH | ~28.5 |
| Aromatic C | ~103.5 (dd, ²J(C-F) ≈ 25, ⁴J(C-F) ≈ 4) | |
| Aromatic C | ~111.0 (dd, ²J(C-F) ≈ 21, ⁴J(C-F) ≈ 4) | |
| Aromatic C | ~131.5 (dd, ³J(C-F) ≈ 9, ⁴J(C-F) ≈ 5) | |
| 2 | Ar-CH₂-S | ~38.0 |
| -S-CH₃ | ~15.5 | |
| Aromatic C | ~103.5 (dd, ²J(C-F) ≈ 25, ⁴J(C-F) ≈ 4) | |
| Aromatic C | ~111.0 (dd, ²J(C-F) ≈ 21, ⁴J(C-F) ≈ 4) |
| | Aromatic C | ~131.5 (dd, ³J(C-F) ≈ 9, ⁴J(C-F) ≈ 5) |
Observation: In the ¹³C NMR, the carbon of the methylene group attached to sulfur shifts downfield from ~28.5 ppm in the thiol to ~38.0 ppm in the sulfide. A new peak appears around 15.5 ppm corresponding to the methyl carbon.
Table 3: Key Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Technique | Compound 1 (this compound) | Compound 2 ((2,4-Difluorobenzyl)(methyl)sulfane) |
|---|---|---|
| IR (cm⁻¹) | 2550-2600 (weak, S-H stretch) , 1610 (C=C stretch), 1280 (C-F stretch), 680-710 (C-S stretch) | (Absence of S-H stretch) , 1610 (C=C stretch), 1280 (C-F stretch), 680-710 (C-S stretch) |
| MS (EI) | m/z 160 [M⁺], 127 [M-SH]⁺, 91 | m/z 174 [M⁺], 159 [M-CH₃]⁺, 127 [M-SCH₃]⁺ |
Observation: IR spectroscopy provides a clear confirmation by showing the disappearance of the characteristic S-H stretching band upon derivatization.[2] Mass spectrometry confirms the molecular weight of both the parent compound and the derivative, with the molecular ion peak shifting from m/z 160 to m/z 174.[3][4]
Application in Drug Development: A Hypothetical Signaling Pathway
Derivatives of this compound can be investigated as potential inhibitors of enzymes, such as protein kinases, in drug discovery programs. The thiol group can act as a key binding moiety or a handle for further functionalization. The diagram below illustrates a hypothetical scenario where a synthesized derivative acts as a kinase inhibitor, blocking a signal transduction pathway involved in cell proliferation.
Caption: Hypothetical inhibition of a kinase signaling pathway by a synthesized derivative.
Detailed Experimental Protocols
Synthesis of this compound (1)
To a solution of 2,4-difluorobenzyl bromide (1.0 equiv.) in ethanol, sodium hydrosulfide (1.2 equiv.) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 4 hours until TLC analysis indicates the consumption of the starting material. The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the title compound as a colorless oil.
Synthesis of (2,4-Difluorobenzyl)(methyl)sulfane (2)
To a solution of this compound (1.0 equiv.) and potassium carbonate (1.5 equiv.) in acetone, methyl iodide (1.2 equiv.) is added dropwise at room temperature. The mixture is stirred for 6 hours. The solvent is evaporated, and the residue is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz spectrometer.[5][6] Samples are prepared by dissolving approximately 10-15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) for ¹H and ¹³C, and trichlorofluoromethane (CFCl₃) as an external standard for ¹⁹F.[1][6]
-
Infrared (IR) Spectroscopy : IR spectra are recorded on an FT-IR spectrometer using Attenuated Total Reflectance (ATR). A small drop of the oil is placed directly on the ATR crystal. The spectra are recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS) : Low-resolution mass spectra are obtained on a mass spectrometer with an electron ionization (EI) source. The sample is introduced via direct infusion or gas chromatography. The mass-to-charge ratio (m/z) of the molecular ion and key fragments are reported.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl mercaptan | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of (2,4-Difluorophenyl)methanethiol: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed operational and disposal plan for (2,4-Difluorophenyl)methanethiol, a compound that requires careful management due to its thiol group and organofluorine nature. Adherence to these procedures is critical for mitigating risks and maintaining a secure and compliant laboratory environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Due to the characteristic malodorous and reactive nature of thiols, all work should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1] Mandatory personal protective equipment (PPE) includes chemical-resistant gloves, safety goggles, and a laboratory coat.[1][2]
Quantitative Data Summary
For safe handling and disposal, key quantitative data should be readily accessible. The following table summarizes essential information for this compound.
| Property | Value | Source |
| Chemical Formula | C₇H₆F₂S | Inferred |
| Molecular Weight | 160.19 g/mol | Inferred |
| Disposal Recommendation | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. Do not discharge to sewer systems.[3] | Echemi SDS[3] |
| Neutralization Agent | Sodium hypochlorite (bleach) solution can be used to oxidize the thiol group.[1][2][4] | [1][2][4] |
| Contaminated Packaging | Triple rinse containers and offer for recycling or reconditioning. Alternatively, puncture to render unusable and dispose of in a sanitary landfill. Combustible packaging may be incinerated.[3] | Echemi SDS[3] |
Step-by-Step Disposal Protocol
The primary method for neutralizing the hazardous thiol group in this compound is through oxidation. This procedure converts the volatile and odorous thiol into a less reactive and non-malodorous sulfonic acid derivative.[1][4] However, due to the presence of the stable difluorophenyl group, the resulting waste must still be treated as hazardous chemical waste.
Experimental Protocol for Thiol Oxidation:
This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.
-
Waste Segregation :
-
Preparation of Neutralization Solution :
-
In a suitably sized flask equipped with a magnetic stirrer, prepare a solution of commercial bleach (sodium hypochlorite, typically 5.25%).[2] The volume of the bleach solution should be in excess of the amount of thiol waste to ensure complete oxidation.
-
-
Neutralization Procedure :
-
Slowly and carefully add the this compound-containing waste to the stirred bleach solution.[2]
-
The reaction is exothermic; control the rate of addition to manage the temperature.[2] If necessary, use an ice bath to cool the reaction vessel.
-
Continue stirring the mixture for a sufficient period (e.g., several hours to overnight) to ensure the reaction is complete.[6] The absence of the characteristic thiol odor can be an indicator of reaction completion, but should not be solely relied upon.[4]
-
-
Final Disposal :
-
The resulting neutralized solution, while less odorous, still contains the organofluorine component and should be disposed of as hazardous aqueous chemical waste.
-
Neutralize the pH of the solution if necessary, in accordance with your institution's guidelines.
-
Transfer the treated waste to a properly labeled hazardous waste container for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[2]
-
Dispose of the segregated solid waste through the appropriate hazardous waste stream.
-
Decontamination of Glassware:
All non-disposable glassware and equipment that have been in contact with this compound must be decontaminated.
-
Bleach Bath :
-
Prepare a bleach bath by creating a 1:1 mixture of bleach and water in a plastic container.[6]
-
Immerse the contaminated glassware in the bleach bath and allow it to soak for at least 14-24 hours.[1][6]
-
For larger items that cannot be submerged, fill them with the bleach solution and let them stand in a fume hood.[6]
-
-
Final Cleaning :
-
After soaking, thoroughly rinse the decontaminated glassware with water and then wash using standard laboratory procedures.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
